Tetromycin B
Description
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Properties
Molecular Formula |
C34H46O5 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11?,29-26- |
InChI Key |
DACFQDZSKBTCCU-JTZVMVOMSA-N |
Isomeric SMILES |
CC1CCC(C2C1C/3(C(C(=CCC/C(=C/C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)C)C(=C2)C)C)O |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Tetromycin B: A Technical Guide to its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a polyketide antibiotic characterized by an unusual tetronic acid structure, exhibiting notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). As with many antibiotics of its class, this compound is a secondary metabolite derived from the bacterial genus Streptomyces, a well-known prolific source of natural product therapeutics. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the methodologies for fermentation of the producing Streptomyces strain, extraction of the crude product, and subsequent purification to yield the pure compound. Due to the limited availability of a dedicated discovery paper for this compound, this guide presents a representative experimental workflow based on established protocols for similar polyketide antibiotics from Streptomyces. Furthermore, a representative signaling pathway in Streptomyces that governs antibiotic production is illustrated. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the processes involved.
Introduction to this compound
This compound is a specialized antibiotic distinguished by its tetronic acid moiety. Its chemical formula is C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol [1]. The compound has garnered interest within the scientific community for its potent activity against MRSA, a significant pathogen in both hospital and community settings[1]. The discovery of novel antibiotics such as this compound is critical in the ongoing battle against antimicrobial resistance.
Streptomyces species are Gram-positive, filamentous bacteria renowned for their complex secondary metabolism, which is responsible for the production of a vast array of bioactive compounds, including approximately two-thirds of all known antibiotics of microbial origin[2][3]. The biosynthesis of polyketides like this compound is orchestrated by large enzymatic complexes known as polyketide synthases (PKSs)[2][4]. The production of these secondary metabolites is tightly regulated by intricate signaling networks within the bacterium, often triggered by environmental cues or nutrient limitation[5][6].
Experimental Protocols: A Representative Methodology
The following protocols are based on well-established methods for the isolation of polyketide antibiotics from Streptomyces and serve as a detailed guide for the discovery and purification of compounds like this compound.
Fermentation of the Producing Streptomyces Strain
The production of this compound is achieved through submerged fermentation of the host Streptomyces strain. Optimization of the fermentation medium and culture conditions is crucial for maximizing the yield of the target antibiotic.
2.1.1. Culture Media and Conditions
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.
-
Seed Medium: Tryptic Soy Broth (TSB) or a similar nutrient-rich medium is used to generate a high-density inoculum.
-
Production Medium: A complex medium designed to induce secondary metabolism is used for the main fermentation. A representative production medium composition is detailed in Table 1.
Table 1: Representative Production Medium for Streptomyces Fermentation
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Glucose | 10 |
| Yeast Extract | 5 |
| Peptone | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 |
| Trace Elements Solution | 1 mL/L |
2.1.2. Fermentation Protocol
-
Inoculation: A pure culture of the Streptomyces strain is used to inoculate 50 mL of seed medium in a 250 mL baffled flask.
-
Seed Culture Incubation: The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Culture: The seed culture (5-10% v/v) is transferred to the production medium. Fermentation is carried out in baffled flasks or a bioreactor.
-
Production Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation.
-
Monitoring: The fermentation is monitored for pH, cell growth (mycelial dry weight), and antibiotic production (e.g., by bioassay or HPLC analysis).
Extraction and Purification of this compound
Following fermentation, the antibiotic is extracted from the culture broth and purified through a series of chromatographic steps.
2.2.1. Extraction Protocol
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, at a neutral or slightly acidic pH. The extraction is typically repeated three times to ensure complete recovery of the compound.
-
Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Purification Protocol
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and tested for antimicrobial activity.
-
Size-Exclusion Chromatography: Active fractions from the silica gel column are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using Sephadex LH-20) with methanol (B129727) as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid.
Quantitative Data
The yield and purity of the isolated antibiotic are critical parameters in the drug discovery and development process. Table 2 provides representative quantitative data for the isolation of a polyketide antibiotic from a Streptomyces fermentation.
Table 2: Representative Quantitative Data for Polyketide Antibiotic Purification
| Parameter | Value |
| Fermentation Titer | 50 - 200 mg/L |
| Crude Extract Yield | 1 - 5 g/L of culture |
| Purity after Silica Gel Chromatography | 40 - 60% |
| Purity after Size-Exclusion Chromatography | 70 - 85% |
| Final Purity after Preparative HPLC | >95% |
| Overall Yield | 5 - 15% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from a Streptomyces culture.
Caption: Experimental workflow for the isolation of this compound.
Representative Signaling Pathway: Two-Component System
The production of antibiotics in Streptomyces is often regulated by two-component signal transduction systems (TCSs) in response to environmental stimuli[5][7]. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator[6]. The following diagram illustrates a generalized two-component system regulating antibiotic biosynthesis.
Caption: A representative two-component signaling pathway in Streptomyces.
Conclusion
This compound represents a promising antibiotic with potential for further development, particularly in addressing the challenge of MRSA infections. While specific details of its initial discovery and isolation are not widely documented, this technical guide provides a comprehensive framework based on established methodologies for the production and purification of similar polyketide antibiotics from Streptomyces. The outlined protocols and workflows offer a practical guide for researchers in the field of natural product discovery. Furthermore, the visualization of a key regulatory pathway underscores the complexity of antibiotic biosynthesis and highlights potential targets for genetic engineering to enhance production yields. Further research into the specific biosynthetic pathway and regulatory network of this compound will be invaluable for its future development as a therapeutic agent.
References
- 1. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]
- 4. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Two-component systems in Streptomyces: key regulators of antibiotic complex pathways | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a polyketide antibiotic with a complex and unique chemical architecture, first isolated from Streptomyces axinellae. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes a detailed presentation of its chemical properties, a summary of the experimental data that elucidated its structure, and a discussion of its stereochemical configuration. This guide is intended to serve as a core resource for researchers engaged in natural product synthesis, drug discovery, and the development of novel antibiotics.
Chemical Structure and Properties
This compound is characterized by a complex macrocyclic structure featuring a tetronic acid moiety. The molecular formula of this compound has been determined to be C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₅ | [Pimentel-Elardo et al., 2011] |
| Molecular Weight | 534.7 g/mol | [Pimentel-Elardo et al., 2011] |
| Appearance | Not Reported | - |
| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), DMSO, and dimethylformamide. | General knowledge for similar compounds |
The core structure of this compound is a large macrolide ring, which is a common feature in many polyketide antibiotics. The presence of the tetronic acid group is a distinguishing characteristic and is crucial for its biological activity.
Stereochemistry of this compound
The three-dimensional arrangement of atoms in this compound is complex, with multiple stereocenters that define its specific biological activity. The relative stereochemistry of this compound has been elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques.
While the relative configuration of the stereocenters is established, the absolute stereochemistry of this compound has not been definitively assigned in the reviewed literature through methods such as X-ray crystallography or total synthesis. The determination of the absolute configuration remains a key area for future research to fully understand its structure-activity relationship. The IUPAC name provided in some databases suggests a specific stereochemistry, but this has not been experimentally verified in the primary literature for the C34H46O5 structure.
Experimental Protocols for Structure Elucidation
The structure of this compound was primarily determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Methodology: High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of a compound.
-
Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Data Acquisition: The sample is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then analyzed by the mass spectrometer to measure their mass-to-charge ratio (m/z) with high accuracy.
-
Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule, which in the case of this compound, confirmed the molecular formula as C₃₄H₄₆O₅.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: 1D and 2D NMR spectroscopy are the most powerful techniques for elucidating the detailed connectivity and relative stereochemistry of complex organic molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.
-
Table 2: Summary of NMR Data for this compound (A comprehensive list of specific chemical shifts and coupling constants for all protons and carbons of this compound is not available in the public domain. The following represents a general summary of the types of data obtained.)
| Experiment | Information Obtained |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for all protons. |
| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. |
| COSY | Connectivity between adjacent protons. |
| HSQC | Direct ¹H-¹³C correlations. |
| HMBC | Long-range ¹H-¹³C correlations, establishing the carbon framework. |
| NOESY/ROESY | Through-space correlations, defining the relative stereochemistry. |
Biological Activity and Potential Signaling Pathway
This compound has been shown to exhibit significant biological activity, including inhibitory effects against cysteine proteases.[1] Specifically, it is an inhibitor of rhodesain, a key cysteine protease of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.
The inhibition of essential proteases like rhodesain can disrupt critical cellular processes in the parasite, leading to its death. While the precise downstream signaling cascade affected by rhodesain inhibition by this compound is not fully elucidated, it is known that cysteine proteases in T. brucei are involved in various physiological processes, including protein turnover, host protein degradation for nutrition, and evasion of the host immune system.
Below is a logical diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound action in Trypanosoma brucei.
Conclusion
This compound is a structurally complex natural product with promising biological activity. Its detailed chemical structure has been largely elucidated through modern spectroscopic techniques, revealing a unique macrocyclic polyketide with a tetronic acid moiety. While its relative stereochemistry is known, the determination of its absolute configuration remains an important goal for future research. The established inhibitory activity against cysteine proteases of Trypanosoma brucei positions this compound as a potential lead compound for the development of new anti-parasitic drugs. This technical guide provides a foundational understanding of the chemical and stereochemical aspects of this compound to aid in these ongoing research and development efforts.
References
Unraveling the Synthesis of Tetronic Acid Antibiotics: A Technical Guide to Biosynthetic Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, an antibiotic characterized by its distinctive tetronic acid moiety, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Understanding the genetic blueprint and biochemical machinery responsible for its production is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated in publicly available literature, extensive research on other tetronic acid-containing natural products, such as tetronomycin and the tetrodecamycins, provides a robust framework for the analysis of this class of compounds.[2][3]
This technical guide offers an in-depth analysis of the core principles and methodologies involved in the study of tetronic acid antibiotic biosynthetic gene clusters. By examining the well-characterized pathways of analogous compounds, we provide a comprehensive roadmap for the future discovery, characterization, and engineering of the this compound biosynthetic pathway.
I. General Architecture of Tetronic Acid Antibiotic Biosynthetic Gene Clusters
The biosynthesis of tetronic acid antibiotics is orchestrated by a series of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Analysis of known tetronic acid BGCs, such as those for tetronomycin and 13-deoxytetrodecamycin, reveals a conserved architecture.[2][3] A summary of the key genes and their putative functions is presented in Table 1.
| Gene (Example from related clusters) | Proposed Function | Role in Biosynthesis |
| PKS genes (e.g., tmn PKS, tedS1-S4) | Modular Polyketide Synthase | Assembles the polyketide backbone from simple acyl-CoA precursors. |
| Acyltransferase (AT) | Selects and loads extender units | Incorporates specific building blocks (e.g., malonyl-CoA, methylmalonyl-CoA) into the growing polyketide chain. |
| Ketosynthase (KS) | Catalyzes C-C bond formation | Extends the polyketide chain through decarboxylative condensation. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain | Shuttles the biosynthetic intermediates between different enzymatic domains. |
| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | Tailoring enzymes | Modify the polyketide backbone by reducing keto groups, removing water, and reducing double bonds, respectively. |
| Cyclase/Lactone-forming enzymes | Catalyze ring formation | Facilitate the cyclization of the linear polyketide chain to form the characteristic ring structures, including the tetronate ring. |
| Oxygenases (e.g., P450 monooxygenases) | Oxidative tailoring | Introduce hydroxyl groups or perform other oxidative modifications on the polyketide scaffold. |
| Methyltransferases | Add methyl groups | Catalyze the transfer of a methyl group from S-adenosylmethionine to the polyketide intermediate. |
| Regulatory genes | Control gene expression | Regulate the transcription of the biosynthetic genes in response to developmental or environmental signals. |
| Transporter/Resistance genes | Efflux and self-protection | Export the final antibiotic out of the cell and/or confer resistance to the producing organism. |
II. Proposed Biosynthetic Pathway for a Generic Tetronic Acid Antibiotic
The biosynthesis of a tetronic acid antibiotic is a multi-step process initiated by the assembly of a linear polyketide chain by a modular polyketide synthase (PKS). This is followed by a series of tailoring reactions, including cyclizations and oxidative modifications, to yield the final bioactive molecule. A generalized signaling pathway for the biosynthesis is depicted below.
References
Unraveling the Enigma of "Tetromycin B": A Case of Mistaken Identity in Antibiotic Research
An in-depth investigation into the in vitro antibacterial spectrum of a compound identified as "Tetromycin B" has revealed a significant case of mistaken identity within scientific and commercial nomenclature. Extensive searches of available scientific literature and chemical databases indicate that "this compound" is not a recognized member of the tetracycline (B611298) class of antibiotics. Instead, the name is associated with at least two distinct and structurally different antimicrobial compounds, neither of which are tetracyclines. This finding precludes the creation of a detailed technical guide on the antibacterial spectrum of a tetracycline named this compound, as no such compound with corresponding data appears to exist in the public domain.
For researchers, scientists, and drug development professionals, precise molecular identification is the cornerstone of any investigation. In the case of "this compound," the name is a source of considerable confusion. The search for data on this supposed tetracycline antibiotic has consistently led to two other classes of compounds:
-
Tetramycin A and B: These are macrolide antibiotics, a class of drugs structurally distinct from tetracyclines. Their mechanism of action and antibacterial spectrum differ significantly from that of tetracyclines.
-
A Tetronic Acid Derivative: Commercial suppliers also list a "this compound" which is described as an unusual tetronic acid-structured antibiotic. This compound has shown efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), but it does not possess the characteristic four-ring naphthacene (B114907) carboxamide skeleton of tetracyclines.
This ambiguity underscores the critical importance of verifying compound identity through definitive chemical identifiers such as CAS numbers or IUPAC names, rather than relying solely on common names which can be ambiguous or misleading.
The Tetracycline Class: A Brief Overview
Tetracyclines are a well-established class of broad-spectrum antibiotics characterized by their four-ring carbocyclic structure. They exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
The general mechanism of action for tetracyclines is depicted below:
Tetromycin B mode of action compared to other tetronic acids
An In-depth Technical Guide to the Mode of Action of Tetromycin B and Other Tetronic Acid Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetronic acids are a diverse class of heterocyclic compounds known for their broad range of biological activities, including potent antibacterial effects. This guide provides a detailed examination of the mode of action of this compound, a lesser-documented tetronic acid, by comparing it with better-characterized members of the class, namely Thiolactomycin, Abyssomicin C, and Tetronomycin. These compounds exhibit distinct and varied mechanisms of action, from the inhibition of essential metabolic pathways to disruption of cell membrane functions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and workflows to support further research and drug development efforts in this area.
Introduction to Tetronic Acids
Tetronic acids are γ-lactone heterocycles featuring an enolized 1,3-dicarbonyl system. This core structure is present in numerous natural products isolated from bacteria, fungi, and marine organisms. Many of these compounds, such as ascorbic acid (Vitamin C), possess significant biological activities. In the realm of antibacterials, tetronic acid derivatives represent a promising scaffold for drug discovery due to the diverse mechanisms through which they can exert their effects against pathogenic bacteria, including multidrug-resistant strains.
Mode of Action of this compound
This compound is a structurally complex tetronic acid antibiotic produced by Streptomyces sp.[1][2] While public-domain research on this compound is limited, available data indicates it has pronounced activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3]
The primary proposed mechanism of action for this compound is the inhibition of cysteine proteases . It has been shown to inhibit several cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B, with Ki values in the micromolar range.[4] This mode of action distinguishes it from many other tetronic acid antibiotics and suggests a potential therapeutic window, as it targets bacterial enzymes that can be crucial for virulence and survival. However, due to its limited availability, extensive studies to fully elucidate its specific bacterial targets and resistance mechanisms have not been widely published.[1][2]
Comparative Analysis of Tetronic Acid Modes of Action
The antibacterial mechanisms of tetronic acids are remarkably diverse. A comparative analysis highlights at least three other distinct modes of action, exemplified by Thiolactomycin, Abyssomicin C, and Tetronomycin.
Thiolactomycin: Inhibition of Fatty Acid Synthesis (FASII)
Thiolactomycin is a well-characterized antibiotic that targets the bacterial Type II Fatty Acid Synthesis (FASII) pathway. This pathway is essential for building bacterial cell membranes and is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial agents.
-
Specific Target : Thiolactomycin specifically inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabF.[5][6][7] These enzymes are responsible for the elongation steps of the fatty acid chain.
-
Mechanism : It acts as a reversible, competitive inhibitor that mimics the natural substrate, malonyl-ACP, by binding to its site on the enzyme.[5][6] This action blocks the condensation reaction, halting fatty acid production and thereby inhibiting bacterial growth.[8]
Abyssomicin C: Inhibition of Folate Synthesis
Abyssomicin C, a polycyclic polyketide isolated from a marine Verrucosispora strain, targets a different essential metabolic route: the folate biosynthesis pathway.[9][10] Folate is a crucial precursor for the synthesis of nucleotides and certain amino acids.
-
Specific Target : Abyssomicin C is a potent inhibitor of 4-amino-4-deoxychorismate synthase (PabB), an enzyme involved in the synthesis of p-aminobenzoic acid (PABA).[9][11][12] PABA is a key intermediate in the bacterial synthesis of tetrahydrofolate.
-
Mechanism : It covalently binds to the PabB enzyme, irreversibly inactivating it.[9] By blocking PABA production, Abyssomicin C effectively starves the bacterium of folate, leading to cessation of growth. This pathway is absent in humans, offering a high degree of selectivity.[2]
Tetronomycin: Disruption of Cation Homeostasis
Tetronomycin is a polyether tetronic acid that acts as an ionophore. Ionophores are lipid-soluble molecules that bind to specific ions and transport them across cell membranes, disrupting the electrochemical gradients that are vital for cellular function.
-
Specific Target : The bacterial cytoplasmic membrane.
-
Mechanism : Tetronomycin was initially characterized as a potent ionophore that disrupts the cation gradients across the bacterial membrane.[10] This dissipation of membrane potential collapses the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility, ultimately leading to cell death. However, recent studies suggest that its potent antibacterial activity may involve additional targets, as its ionophore activity was not observed at reasonable concentrations in some experiments.[13][14]
Quantitative Data Summary
The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
Table 1: Comparative MIC Values (µg/mL) of Tetronic Acid Antibiotics
| Compound | Mode of Action | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | M. tuberculosis |
| This compound | Cysteine Protease Inhibition | Data not available | Active[1][2][5] | Data not available | Data not available |
| Thiolactomycin | FASII Inhibition | 75[13] | 75[13] | >250[8] | >12.5 - 25[13] |
| Abyssomicin C | Folate Synthesis Inhibition | Data not available | 4[1][2] | Data not available | Data not available |
| Tetronomycin | Cation Homeostasis Disruption | 0.016 - 0.031 | 0.008 - 0.031 | 0.004 - 0.016 | Data not available |
Note: Data for Tetronomycin is derived from a 2023 study by Kimishima et al., which reported values for various clinical isolates of MRSA and VRE.[15]
Key Experimental Protocols
The diverse mechanisms of action of tetronic acids necessitate distinct experimental protocols for their investigation.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a fundamental assay to quantify the antibacterial potency of a compound. The broth microdilution method is standard.
-
Preparation of Compound : Prepare a stock solution of the test compound (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]
-
Preparation of Inoculum : Culture the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation and Incubation : Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria, no compound) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.[12]
-
Reading Results : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Protocol: FASII Inhibition Assay
This assay determines if a compound inhibits the bacterial fatty acid synthesis pathway. It can be performed using radiolabeled precursors.
-
Preparation of Cell Lysate : Grow the target bacterial strain (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate containing the FASII enzymes.
-
Assay Reaction : In a reaction vessel, combine the cell lysate with assay buffer, the test compound (e.g., Thiolactomycin) at various concentrations, and the necessary substrates, including a radiolabeled precursor like [¹⁴C]malonyl-CoA.
-
Initiation and Incubation : Start the reaction by adding the final substrate (e.g., acetyl-CoA). Incubate the mixture at 37°C for a defined period to allow for fatty acid synthesis.[17]
-
Quantification : Stop the reaction (e.g., with perchloric acid). Extract the synthesized fatty acids using an organic solvent (e.g., hexane). Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity compared to a no-compound control indicates inhibition of the FASII pathway.[17]
Protocol: Membrane Potential Assay
This assay is used to detect the ionophoric activity of compounds like Tetronomycin by measuring changes in bacterial membrane potential.
-
Preparation of Cells : Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
Dye Loading : Add a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to the cell suspension.[3][14] The dye will enter the polarized bacterial cells and self-quench its fluorescence. Allow the cells to incubate in the dark until a stable, low-fluorescence baseline is achieved.
-
Measurement : Place the cell suspension in a fluorometer. Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).
-
Compound Addition : Add the test compound (e.g., Tetronomycin) to the cuvette and immediately resume recording. An ionophore will disrupt the membrane potential, causing the dye to be released from the cells, resulting in a rapid increase in fluorescence (de-quenching).
Conclusion
The tetronic acid scaffold gives rise to a remarkable variety of antibacterial modes of action. While compounds like Thiolactomycin and Abyssomicin C have well-defined targets in essential metabolic pathways (FASII and folate synthesis, respectively), others like Tetronomycin appear to function by disrupting the fundamental integrity of the bacterial cell membrane. This compound presents a different mechanism again, targeting cysteine proteases. This diversity underscores the potential of tetronic acids as a rich source for the development of novel antibiotics against resistant pathogens. The limited data on this compound highlights a clear need for further investigation to fully characterize its antibacterial profile and therapeutic potential. The protocols and comparative data presented here serve as a foundational resource for researchers pursuing these goals.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. scbt.com [scbt.com]
- 6. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetronomycin, a novel polyether of unusual structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces - Wikipedia [en.wikipedia.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new tetronomycin analog, broad-spectrum and potent antibiotic against drug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Frequency and antibiotic susceptibility of gram-positive bacteria in Makkah hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexx.dk [idexx.dk]
Initial Studies on the Cytotoxicity of Tetracycline Derivatives: An In-depth Technical Guide
Disclaimer: Initial searches for "Tetromycin B" did not yield specific results for a compound with this name. It is presumed that this may be a reference to the broader class of tetracycline (B611298) antibiotics. This guide therefore focuses on the well-documented cytotoxic effects of tetracycline and its analogues, such as doxycycline, minocycline, and chemically modified tetracyclines (CMTs).
This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of tetracycline derivatives. It is intended for researchers, scientists, and drug development professionals interested in the anti-proliferative and pro-apoptotic effects of this class of compounds. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of various tetracycline analogues have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for several tetracycline derivatives.
Table 1: IC50 Values of Doxycycline in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| NCI-H446 | Lung Cancer | 1.70 | 48 hours |
| A549 | Lung Cancer | 1.06 | 48 hours |
| A875 | Melanoma | 3.10 | 48 hours |
| A375 | Melanoma | 2.42 | 48 hours |
| Mum2B | Melanoma | 2.75 | 48 hours |
| Mum2C | Melanoma | 1.40 | 48 hours |
| C6 Glioma | Glioma | 43.49 | Not Specified |
| HL-60 | Acute Myeloid Leukemia | 9.2 µg/ml | 24 hours |
Data compiled from studies on various cancer cell lines.[1][2][3][4][5]
Table 2: IC50 Values of Minocycline and COL-3 in HL-60 Cells
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time |
| Minocycline | HL-60 | Acute Myeloid Leukemia | 9.9 µg/ml | 24 hours |
| COL-3 | HL-60 | Acute Myeloid Leukemia | 1.3 µg/ml | 24 hours |
| Minocycline | MCF-7 | Breast Cancer | 36.10 µM | Not Specified |
COL-3 is a chemically modified tetracycline.[2][6][7]
Experimental Protocols
The assessment of cytotoxicity is fundamental to understanding the therapeutic potential of tetracycline derivatives. Below are detailed methodologies for key experiments commonly cited in the literature.
2.1. Cell Viability Assays
Cell viability assays are used to determine the number of viable cells in a culture after treatment with a test compound. The MTT and resazurin (B115843) assays are two of the most common methods.
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[8][9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[11]
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat cells with various concentrations of the tetracycline analogue for the desired duration.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[10]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[8]
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
2.1.2. Resazurin Assay
This is a fluorescent assay where metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[12]
-
Procedure:
2.2. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[15]
-
Procedure:
-
Induce apoptosis in cell cultures by treatment with tetracycline analogues.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the stained cells by flow cytometry.[15] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
-
Signaling Pathways and Visualizations
Tetracycline derivatives induce cytotoxicity primarily through the activation of apoptosis.[19][20] The underlying mechanism often involves the intrinsic or mitochondrial pathway, characterized by the involvement of caspases.[2]
3.1. Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a tetracycline derivative.
Caption: A generalized workflow for assessing the cytotoxicity of tetracycline derivatives.
3.2. Tetracycline-Induced Apoptotic Signaling Pathway
Tetracyclines can trigger the mitochondrial pathway of apoptosis, which involves the activation of a cascade of caspase enzymes.[2] Minocycline, for instance, has been shown to inhibit caspase-1 and caspase-3.[21] Studies have also demonstrated that chemically modified tetracyclines can induce the activation of caspase-3 and caspase-9.[22]
Caption: A simplified diagram of the tetracycline-induced intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciedu.ca [sciedu.ca]
- 4. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minocycline induced apoptosis and suppressed expression of matrix metalloproteinases 2 and 9 in the breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. labbox.es [labbox.es]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. tribioscience.com [tribioscience.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective Effect of Minocycline Against Cisplatin-induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Tetromycin B in Laboratory Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility and stability of tetracycline (B611298) antibiotics in common laboratory solvents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data to support laboratory work and formulation development.
Solubility of Tetracyclines
The solubility of tetracyclines is significantly influenced by the specific salt form (e.g., hydrochloride vs. base), the solvent system, and the temperature. Understanding these parameters is critical for preparing stock solutions, designing assays, and developing formulations.
Quantitative Solubility Data
The following table summarizes the solubility of tetracycline hydrochloride and tetracycline base in various laboratory solvents at different temperatures.
| Compound | Solvent | Temperature (K) | Solubility (mg/mL) |
| Tetracycline Hydrochloride | Water | 293.15 | 17.8[1] |
| Tetracycline (base) | Water | 293.15 | 0.311[1] |
| Tetracycline Hydrochloride | Water | 288.15 - 310.15 | More soluble than in ethanol, 2-propanol, and acetone[2][3] |
| Tetracycline (base) | Water | 288.15 - 303.15 | Solubility is about 2 orders of magnitude lower than the hydrochloride form[4][5] |
| Tetracycline Hydrochloride | Ethanol | 288.15 - 310.15 | Less soluble than in water, but more soluble than in 2-propanol and acetone[2][3] |
| Tetracycline (base) | Ethanol | 288.15 - 303.15 | The influence of the hydrochloride group on solubility is smaller than in water and acetone[4][5] |
| Tetracycline Hydrochloride | 2-Propanol | 288.15 - 310.15 | Less soluble than in water and ethanol[2][3] |
| Tetracycline (base) | 2-Propanol | 288.15 - 303.15 | The influence of the hydrochloride group on solubility is smaller than in water and acetone[4][5] |
| Tetracycline Hydrochloride | Acetone | 288.15 - 310.15 | Solubility in water is ~3 orders of magnitude higher than in acetone[2][3] |
| Tetracycline (base) | Acetone | 288.15 - 303.15 | Opposite effect to water; the base form is more soluble than the hydrochloride form[4][5] |
| Tetracycline | DMSO | - | ≥74.9[6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7]
Materials:
-
Tetracycline compound (e.g., Tetracycline Hydrochloride)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of the tetracycline compound to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the tetracycline in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Stability of Tetracyclines
The stability of tetracyclines in solution is a critical factor for ensuring the accuracy of experimental results and the efficacy of formulations. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of metal ions.
Factors Affecting Stability
-
pH: Tetracyclines are most stable in weakly acidic to neutral solutions.[8] They are least stable in strongly acidic and alkaline solutions.[8]
-
Temperature: Higher temperatures generally accelerate the degradation of tetracyclines.[9] Stock solutions are best stored at low temperatures (e.g., -20°C).[6][9]
-
Light: Exposure to light can lead to photodegradation of tetracyclines. Solutions should be protected from light by using amber vials or covering containers with aluminum foil.
-
Metal Ions: The presence of certain metal ions can affect the stability of tetracyclines.[8]
-
Solvent: The choice of solvent can impact stability. For instance, oxytetracycline (B609801) in methanol (B129727) solution shows temperature-dependent stability.[9]
Summary of Stability Observations
| Condition | Observation |
| pH | Least stable in light acidic solutions, most stable in alkaline solutions.[8] |
| Temperature | More stable at lower temperatures (-20°C) compared to room temperature.[9] |
| Concentration | Higher concentration stock solutions of oxytetracycline in methanol are more stable than lower concentrations.[9] |
| Additives | Metal ions or surfactants can increase tetracycline stability in acidic solutions.[8] |
Experimental Protocol: Solution Stability Assessment
This protocol provides a general framework for assessing the stability of a tetracycline compound in a specific solvent under defined conditions.
Materials:
-
Tetracycline stock solution of known concentration
-
Selected solvent/buffer
-
Temperature-controlled incubator or water bath
-
Light-protected containers (e.g., amber vials)
-
HPLC with a suitable column and detector
-
pH meter
Procedure:
-
Solution Preparation: Prepare a solution of the tetracycline compound in the desired solvent at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple light-protected vials. Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies).
-
Initial Analysis (T=0): Immediately analyze an aliquot from each condition to determine the initial concentration. This serves as the baseline.
-
Incubation: Store the vials under the defined conditions.
-
Sampling and Analysis: At each designated time point, remove a vial from each storage condition. Allow the sample to reach room temperature before analysis. Determine the concentration of the tetracycline using a validated HPLC method.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Mechanism of Action of Tetracycline
Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[10][11] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][11][12] This blockage halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.
Caption: Mechanism of action of tetracycline antibiotics.
General Experimental Workflow for Solubility and Stability Analysis
The following diagram illustrates a typical workflow for determining the solubility and stability of a tetracycline compound in the laboratory.
Caption: Workflow for solubility and stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. tetracycline-hydrochloride.com [tetracycline-hydrochloride.com]
- 7. scielo.br [scielo.br]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Tetronic Acid Moiety of Tetromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the tetronic acid moiety within the complex antibiotic Tetromycin B. It covers the chemical structure, biosynthetic origins, biological activity, and relevant experimental protocols associated with this important natural product class.
Introduction to this compound
This compound is a structurally complex polyketide antibiotic produced by Streptomyces species. It belongs to the spirotetronate class of natural products, which are characterized by a distinctive spiro-linked tetronic acid ring system embedded within a macrocyclic core. This compound has demonstrated significant biological activity, including pronounced efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), making it a subject of interest for antimicrobial research and development.[1] The tetronic acid moiety is a critical pharmacophore in many related compounds, often playing a key role in their mechanism of action.
Chemical Structure and Properties
The defining feature of this compound is its spirotetronate core. The tetronic acid itself is a 4-hydroxy-2(5H)-furanone, a γ-lactone that exists in a tautomeric equilibrium between its keto and enol forms. This structural feature is crucial for its chemical reactivity and biological interactions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [2][3] |
| Molecular Formula | C₃₄H₄₆O₅ | [2][3] |
| Molecular Weight | 534.7 g/mol | [2][3] |
| Appearance | Light tan solid | [1] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol | [1][3] |
| Long-Term Storage | -20°C | [1][3] |
The complex three-dimensional structure of this compound incorporates this planar tetronic acid ring into a larger macrocycle, creating a rigid architecture that is essential for its biological target recognition.
Biosynthesis of the Tetronic Acid Moiety
While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the available literature, a common pathway for spirotetronate antibiotics has been established and is the presumed route for this compound's formation. The biosynthesis is a hybrid pathway involving both Type I Polyketide Synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.
The formation of the characteristic tetronate moiety involves several key steps:
-
Polyketide Backbone Assembly : A modular Type I PKS iteratively condenses extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to create a linear polyketide chain.
-
Glycerol Unit Incorporation : A distinct enzymatic machinery, often involving an FkbH-like glyceryl-S-ACP synthase, activates a glycerol-derived three-carbon unit.
-
Cyclization and Ring Formation : The polyketide chain and the glycerol-derived unit are combined and cyclized to form the tetronic acid ring.
-
Spirocyclization : A key intramolecular Diels-Alder-like reaction is catalyzed by a dedicated enzyme, which connects the tetronic acid-containing chain to another part of the macrocycle, forming the signature spiro-center.
-
Tailoring Steps : A series of post-PKS tailoring enzymes (e.g., oxygenases, methyltransferases, glycosyltransferases) modify the macrocyclic scaffold to produce the final mature natural product.
Biological Activity and Mechanism of Action
This compound is noted for its activity against MRSA, though specific MIC values are not widely published.[1] However, quantitative data reveal it to be a potent inhibitor of cysteine proteases, a mechanism that may contribute to its broader biological profile, including antitrypanosomal activity.[3] The tetronic acid moiety, with its β-dicarbonyl system, is a known metal chelator, a property often essential for the biological activity of this class of compounds. For many spirotetronates, the macrocyclic scaffold provides the necessary conformation for target binding, while the tetronic acid and associated sugar moieties directly interact with the target site.
Table 1: Protease Inhibition and Cytotoxicity of this compound [3]
| Target/Cell Line | Assay Type | Value |
| Rhodesain | Enzyme Inhibition (Kᵢ) | 0.62 µM |
| Falcipain-2 | Enzyme Inhibition (Kᵢ) | 1.42 µM |
| Cathepsin L | Enzyme Inhibition (Kᵢ) | 32.5 µM |
| Cathepsin B | Enzyme Inhibition (Kᵢ) | 1.59 µM |
| Trypanosoma brucei | Growth Inhibition (IC₅₀) | 30.87 µM |
| HEK293T (Kidney Cells) | Cytotoxicity (IC₅₀) | 71.77 µM |
| J774.1 (Macrophages) | Cytotoxicity (IC₅₀) | 20.2 µM |
The antibacterial activity of related spirotetronate compounds against Gram-positive pathogens, including MRSA, is well-documented and provides context for the potential of this compound.
Table 2: Antibacterial Activity of Structurally Related Spirotetronates
| Compound | Organism | MIC (µg/mL) | Reference |
| Lobophorin B | M. smegmatis MC² 155 | 4 | [4] |
| Lobophorin B | B. subtilis 62305 | 1 | [4] |
| Lobophorin A | M. smegmatis MC² 155 | 8 | [4] |
| Abyssomycin C | MRSA | 4 | [5] |
| Abyssomycin C | VRSA | 13 | [5] |
| Decatromicin B | S. aureus | 1-3 µM | [6] |
| Pyrrolosporin B | S. aureus | 1-3 µM | [6] |
Experimental Protocols
Detailed experimental data for this compound is limited. However, standard methodologies for the isolation, characterization, and bioactivity assessment of related compounds are well-established.
General Protocol for Isolation and Characterization of Spirotetronates
-
Fermentation : A seed culture of the producing Streptomyces sp. is used to inoculate a large-scale liquid production medium (e.g., X-medium). The culture is incubated for 96-120 hours at 28°C with shaking.
-
Extraction : The fermented broth is harvested and separated from the mycelial biomass by filtration. The cell-free broth is extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated in vacuo to yield a crude extract.
-
Purification : The crude extract is subjected to chromatographic purification.
-
Column Chromatography : The extract is loaded onto a silica (B1680970) gel column (230-400 mesh) and eluted with a solvent gradient (e.g., chloroform-methanol).
-
HPLC : Active fractions from the initial column are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to yield the pure compound.
-
-
Structure Elucidation : The structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure and stereochemistry.[4]
-
Detailed Protocol: Broth Microdilution for MIC Determination against MRSA
This protocol is a standard method for assessing the antibacterial potency of a compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle : Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Materials :
-
This compound (or test compound) stock solution of known concentration.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
MRSA strain (e.g., ATCC 43300).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer (optional, for inoculum standardization).
Procedure :
-
Preparation of Antimicrobial Dilutions : a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row. b. Prepare a starting concentration of the test agent at 2x the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting. d. Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 serves as the positive control (no drug) and well 12 as the negative/sterility control (no bacteria).
-
Preparation of Bacterial Inoculum : a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Inoculation : a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.
-
Incubation : a. Cover the plate and incubate in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation : a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.
Structure-Activity Relationship (SAR)
For the broader spirotetronate class, several SAR observations have been made that are likely relevant to this compound:
-
Glycosylation : The presence, number, and type of sugar moieties attached to the macrocyclic core are often critical for antibacterial activity. Changes in glycosylation can dramatically alter potency and spectrum.[3]
-
The Aglycone Core : While sugars are often important, the spirotetronate aglycone itself can possess significant biological activity. For some compounds, the aglycone is more important for anti-mycobacterial activity, while the oligosaccharides are key for activity against other bacteria like B. subtilis.[4]
-
Peripheral Modifications : Modifications to the macrocycle, such as hydroxylations or acetylations, can fine-tune the biological activity and pharmacokinetic properties of the molecule.
Further investigation into this compound and the synthesis of novel analogues are required to build a specific SAR profile for this promising antibiotic scaffold.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Tetromycin B
Disclaimer: Publicly available scientific literature and databases lack a detailed, validated protocol for the total synthesis and purification of a compound explicitly named "Tetromycin B". The information is scarce and often conflated with the broader class of tetracycline (B611298) antibiotics. The following application notes and protocols are therefore based on generalized methods for the isolation and purification of tetracycline-class antibiotics from fermentation broths, drawing upon established principles for natural product purification. These protocols should be considered as a representative guide and may require significant optimization for a specific, uncharacterized compound.
Introduction
This compound is reported as an unusual tetronic acid-structured antibiotic with efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure suggests a biosynthetic origin, likely from a bacterial fermentation process. This document provides a detailed, generalized protocol for the isolation and purification of a tetracycline-like compound, which can be adapted for this compound, from a fermentation culture.
Chemical and Physical Properties of this compound (where available):
| Property | Value | Source |
| CAS Number | 180027-84-3 | Santa Cruz Biotechnology |
| Molecular Formula | C₃₄H₄₆O₅ | Santa Cruz Biotechnology |
| Molecular Weight | 534.7 g/mol | Santa Cruz Biotechnology |
| Purity | >99% (Commercially available) | Santa Cruz Biotechnology |
Experimental Protocols
Fermentation of the Producing Microorganism
The first step is the cultivation of the microorganism that produces this compound. While the specific producing organism for this compound is not explicitly detailed in the available literature, many tetracycline-class antibiotics are produced by Streptomyces or Actinomadura species.
Protocol 2.1.1: General Fermentation Protocol
-
Inoculum Preparation: Aseptically transfer a viable culture of the producing microorganism from a stock (e.g., agar (B569324) slant or cryopreserved vial) to a seed culture medium. Incubate at the optimal temperature and agitation for 24-48 hours.
-
Production Culture: Transfer the seed culture to a production-scale fermenter containing a suitable production medium. The medium composition, pH, temperature, and aeration are critical parameters that must be optimized for maximum antibiotic yield.
-
Fermentation Monitoring: Monitor the fermentation process by regularly measuring parameters such as pH, dissolved oxygen, and biomass. The production of the target antibiotic can be tracked by taking samples at regular intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).
-
Harvesting: Once the antibiotic titer reaches its maximum, harvest the fermentation broth. Separate the mycelium from the supernatant by centrifugation or filtration. The supernatant (clarified broth) will contain the secreted antibiotic.
Extraction of this compound from Fermentation Broth
The initial recovery of the antibiotic from the clarified fermentation broth is typically achieved through solvent extraction.
Protocol 2.2.1: Solvent Extraction
-
pH Adjustment: Adjust the pH of the clarified fermentation broth to an optimal value for the extraction of the target compound. For many tetracycline-like compounds, this is in the acidic range (pH 2-4) to ensure the molecule is in a less polar, more extractable form.
-
Solvent Selection: Choose an appropriate water-immiscible organic solvent for extraction. Common choices for tetracyclines include ethyl acetate (B1210297), n-butanol, or methyl isobutyl ketone.
-
Extraction Procedure:
-
Mix the pH-adjusted broth with an equal volume of the selected organic solvent in a separation funnel.
-
Shake vigorously for 5-10 minutes to ensure thorough mixing and transfer of the antibiotic into the organic phase.
-
Allow the phases to separate.
-
Collect the organic phase containing the antibiotic.
-
Repeat the extraction process 2-3 times with fresh solvent to maximize the recovery.
-
-
Concentration: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract will contain the target antibiotic along with other metabolites and impurities. A multi-step chromatography process is typically required for purification.
Protocol 2.3.1: Column Chromatography
-
Adsorption Chromatography:
-
Stationary Phase: Silica gel or alumina (B75360) are commonly used for initial purification.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds based on their polarity.
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient and collect fractions. Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Stationary Phase: Sephadex G-25 or similar gel filtration media can be used to separate compounds based on their molecular size. This step is effective in removing high molecular weight impurities.
-
Mobile Phase: A suitable buffer or solvent in which the compound is soluble.
-
Procedure: Load the partially purified sample onto the column and elute with the mobile phase. Collect fractions and analyze for the presence of the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
This is the final polishing step to obtain a highly pure compound.
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for tetracycline-like compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Procedure: Dissolve the enriched fraction in the mobile phase, inject it into the preparative HPLC system, and collect the peak corresponding to this compound.
-
-
Lyophilization: Lyophilize the pure fractions from the preparative HPLC to obtain the final product as a stable powder.
Data Presentation
Table 1: Representative Purification Summary for a Tetracycline-like Antibiotic
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Broth | 5000 | 1,000,000 | 200 | 100 | 1 |
| Solvent Extract | 1000 | 800,000 | 800 | 80 | 4 |
| Silica Gel Column | 200 | 600,000 | 3000 | 60 | 15 |
| Sephadex G-25 | 50 | 500,000 | 10,000 | 50 | 50 |
| Preparative HPLC | 10 | 400,000 | 40,000 | 40 | 200 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the fermentation of the antibiotic-producing microorganism.
Caption: A multi-step workflow for the purification of this compound from the crude extract.
high-performance liquid chromatography (HPLC) method for Tetromycin B analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tetromycin B.
Introduction
This compound is a polyketide antibiotic with a tetronic acid structure, known for its activity against various microorganisms.[1] Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and specific for the quantification of this compound in various sample matrices.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₄₆O₅ | [1][2] |
| Molecular Weight | 534.7 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol (B129727) | [2] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [2] |
| Long-term Stability | ≥ 4 years at -20°C | [2] |
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler with temperature control
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Phosphoric acid (85%)
-
This compound reference standard (>99% purity)
Chromatographic Conditions
The following table outlines the recommended HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Autosampler Temperature | 4°C |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
Calibration Curve Data
A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the standard solutions.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
System Suitability
System suitability parameters should be assessed to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (RSD%) | ≤ 2.0% | 0.8% |
| Retention Time | - | Approx. 6.5 min |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and quantification. The method is suitable for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols for Tetromycin B Quantification in Bacterial Culture using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Tetromycin B in bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation for both intracellular and extracellular quantification, LC-MS/MS methodology, and data analysis.
Introduction
This compound is a polyketide antibiotic with a tetronic acid structure, demonstrating efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate quantification of this compound in bacterial cultures is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, mechanism of action investigations, and the overall drug development process. LC-MS/MS offers a highly sensitive and selective method for this purpose.[2]
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol allows for the separation and quantification of both extracellular and intracellular this compound.
Materials:
-
Bacterial culture containing this compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge capable of 4°C and high speeds
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Autosampler vials
Protocol:
-
Separation of Supernatant and Bacterial Pellet:
-
Transfer 1 mL of the bacterial culture to a microcentrifuge tube. .
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
-
Extracellular this compound Extraction (from Supernatant):
-
Carefully collect the supernatant and transfer it to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells.
-
To 500 µL of the filtered supernatant, add 500 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Intracellular this compound Extraction (from Bacterial Pellet):
-
Wash the bacterial pellet from step 1 with 1 mL of ice-cold PBS and centrifuge again at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in 500 µL of a lysis solution (e.g., 50:50 methanol:water).
-
Lyse the cells by sonication on ice or bead beating.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the intracellular extract) to a new tube.
-
Evaporate the solvent and reconstitute as described in step 2.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Parameters (based on typical tetracycline (B611298) analysis):
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Theoretical):
The molecular formula for this compound is C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol .[1][3][4] The protonated precursor ion ([M+H]⁺) would have an m/z of 535.7. Based on the fragmentation of similar tetracycline compounds, likely product ions would result from the loss of water (H₂O) or other small neutral molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 535.7 | 517.7 | 499.7 | To be optimized |
Note: The proposed product ions are theoretical and require experimental optimization on the specific mass spectrometer being used.
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared using a certified standard of this compound in the same matrix as the samples (e.g., bacterial culture medium for extracellular analysis).
Table 1: Representative Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,300 |
| 50 | 76,500 |
| 100 | 151,200 |
| 500 | 755,400 |
| R² | 0.998 |
Quantitative Results
The concentration of this compound in the samples is determined by interpolating the peak areas from the calibration curve.
Table 2: Example Quantification of this compound in a Bacterial Culture
| Sample | Peak Area | Concentration (ng/mL) |
| Extracellular Fraction | 45,670 | 30.2 |
| Intracellular Fraction | 12,340 | 8.2 |
Method Validation Parameters
The method should be validated to ensure accuracy and precision.
Table 3: Typical Method Validation Parameters for Tetracycline Analysis
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linear Range | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 92 - 105% |
| Precision (% RSD) | < 10% |
Note: The data presented in Tables 1, 2, and 3 are for illustrative purposes and should be experimentally determined.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including likely this compound, inhibit protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Caption: Inhibition of protein synthesis by this compound.
References
Application Notes and Protocols for Developing a Tetromycin B-Resistant Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a tetronic acid-based natural product that has been identified as a potent inhibitor of cysteine proteases. Unlike traditional tetracycline (B611298) antibiotics that target the bacterial ribosome to inhibit protein synthesis, this compound's mechanism of action is centered on the enzymatic inhibition of essential bacterial proteases. This unique mode of action makes it a compelling candidate for the development of novel antibacterial agents, particularly against strains resistant to conventional antibiotics.
These application notes provide a comprehensive guide for researchers aiming to develop and characterize bacterial strains resistant to this compound. Such strains are invaluable tools for:
-
Elucidating the precise mechanism of action of this compound.
-
Identifying potential bacterial resistance mechanisms to this class of compounds.
-
Informing the design of next-generation protease inhibitors that can evade resistance.
-
Establishing robust control experiments in drug discovery and development pipelines.
The following sections detail the protocols for inducing, selecting, and characterizing this compound-resistant bacteria, along with methods to investigate the underlying molecular basis of resistance.
Mechanism of Action of this compound
This compound acts by targeting and inhibiting the activity of essential bacterial cysteine proteases. These enzymes play critical roles in various cellular processes, including protein turnover, signal transduction, and virulence. By binding to the active site of these proteases, this compound disrupts these vital functions, leading to bacterial growth inhibition or cell death.
Caption: Mechanism of this compound action.
Experimental Protocols
Development of this compound-Resistant Strains
Two primary methods are recommended for the generation of this compound-resistant bacterial strains: chemical mutagenesis and directed evolution.
This protocol uses EMS to induce random point mutations in the bacterial genome.
Materials:
-
Wild-type bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethyl Methane Sulfonate (EMS)
-
Tryptic Soy Agar (B569324) (TSA) or LB agar plates
-
This compound stock solution
Procedure:
-
Culture Preparation: Inoculate 5 mL of TSB with the wild-type bacterial strain and incubate overnight at 37°C with shaking.
-
Cell Harvesting and Washing: Centrifuge the overnight culture at 4000 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with 10 mL of sterile PBS.
-
Mutagenesis: Resuspend the cell pellet in 10 mL of PBS. Add EMS to a final concentration of 50 µg/mL. Incubate at 37°C with gentle shaking for 60 minutes.
-
Stopping the Reaction: Centrifuge the cell suspension at 4000 x g for 10 minutes. Discard the supernatant containing EMS (handle with appropriate safety precautions). Wash the cell pellet three times with 10 mL of sterile PBS to remove all traces of the mutagen.
-
Recovery: Resuspend the washed cells in 5 mL of fresh TSB and incubate for 2 hours at 37°C to allow for the expression of mutations.
-
Selection of Resistant Mutants:
-
Plate serial dilutions of the mutagenized culture on TSA plates containing a selective concentration of this compound. The selective concentration should be 2x to 4x the Minimum Inhibitory Concentration (MIC) of the wild-type strain.
-
As a control, plate serial dilutions of a non-mutagenized culture on TSA plates with and without this compound to determine the spontaneous mutation frequency.
-
-
Isolation and Verification: Incubate the plates at 37°C for 24-48 hours. Isolate single colonies that grow on the this compound-containing plates. Streak these colonies onto fresh selective plates to confirm their resistance phenotype.
This method involves gradually exposing the bacterial population to increasing concentrations of this compound.
Materials:
-
Wild-type bacterial strain
-
TSB or LB broth
-
96-well microplates
-
This compound stock solution
Procedure:
-
Initial Culture: In a 96-well plate, set up a series of cultures of the wild-type strain in TSB containing sub-lethal concentrations of this compound (e.g., 0.25x, 0.5x, and 1x MIC). Include a no-drug control.
-
Incubation: Incubate the plate at 37°C until turbidity is observed in the wells with the highest concentration of this compound that still permits growth.
-
Serial Passaging: Transfer a small aliquot (1-5 µL) of the culture from the well with the highest this compound concentration that shows growth into a new series of wells with fresh TSB and a gradient of increasing this compound concentrations.
-
Repeat: Repeat the incubation and passaging steps for multiple rounds (20-30 cycles). With each passage, the bacterial population should adapt to higher concentrations of the inhibitor.
-
Isolation of Resistant Strains: After a significant increase in the tolerated this compound concentration is observed, plate the culture from the highest concentration well onto a TSA plate containing a high concentration of this compound. Isolate single colonies and confirm their resistance.
Caption: Experimental workflow for development and characterization.
Characterization of this compound-Resistant Strains
This protocol determines the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Materials:
-
Wild-type and resistant bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The concentration range should bracket the expected MIC values for both wild-type and resistant strains.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
This assay measures the activity of the target cysteine protease in cell lysates.
Materials:
-
Wild-type and resistant bacterial strains
-
Lysis buffer (e.g., BugBuster)
-
Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Lysate Preparation: Grow wild-type and resistant strains to mid-log phase. Harvest the cells by centrifugation and lyse them using a suitable lysis buffer. Determine the total protein concentration of the lysates using a Bradford or BCA assay.
-
Assay Setup: In a 96-well black plate, add a standardized amount of total protein from the cell lysates to the assay buffer.
-
Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence (excitation/emission ~360/460 nm for AMC) over time.
-
Data Analysis: Calculate the rate of substrate cleavage (protease activity) from the linear portion of the kinetic curve. Normalize the activity to the total protein concentration.
This protocol identifies mutations in the gene encoding the putative target cysteine protease.
Materials:
-
Genomic DNA from wild-type and resistant strains
-
PCR primers flanking the target protease gene
-
High-fidelity DNA polymerase
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from overnight cultures of wild-type and resistant strains.
-
PCR Amplification: Amplify the target protease gene using PCR with high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from the wild-type and resistant strains to identify any mutations.
This protocol quantifies the expression level of the target cysteine protease.
Materials:
-
Cell lysates from wild-type and resistant strains
-
Primary antibody specific to the target cysteine protease
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Normalize the total protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the target protease.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to compare the expression levels of the protease in wild-type and resistant strains.
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: MIC Values of this compound against Wild-Type and Resistant Strains
| Bacterial Strain | MIC (µg/mL) | Fold Change |
| Wild-Type | 2 | - |
| Resistant Mutant 1 | 32 | 16 |
| Resistant Mutant 2 | 64 | 32 |
Table 2: Cysteine Protease Activity in Wild-Type and Resistant Strains
| Bacterial Strain | Specific Activity (RFU/min/µg protein) | % of Wild-Type Activity |
| Wild-Type | 1500 | 100% |
| Resistant Mutant 1 | 350 | 23% |
| Resistant Mutant 2 | 1600 | 107% |
Table 3: Mutations Identified in the Target Cysteine Protease Gene
| Strain | Nucleotide Change | Amino Acid Change | Location |
| Resistant Mutant 1 | G242A | Cys81Tyr | Active Site |
| Resistant Mutant 2 | A-15G | - | Promoter Region |
Potential Resistance Mechanisms and Signaling Pathways
Based on the characterization data, several resistance mechanisms can be hypothesized.
Caption: Potential resistance mechanisms and a hypothetical signaling pathway.
Resistance to this compound could arise from:
-
Target Modification: Mutations in the gene encoding the cysteine protease that reduce the binding affinity of this compound.
-
Target Overexpression: Increased expression of the target protease, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. This could be mediated by mutations in regulatory elements, such as promoter regions, or through the activation of stress-response signaling pathways.
-
Drug Efflux: Upregulation of efflux pumps that actively transport this compound out of the bacterial cell.
-
Drug Inactivation: Enzymatic modification or degradation of this compound by other bacterial enzymes.
The development and characterization of this compound-resistant strains as outlined in these protocols will provide critical insights into these potential mechanisms, thereby guiding the future of antibacterial drug development.
Application Notes and Protocols for Tetracycline in a Murine Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Infection
Disclaimer: The initial request specified "Tetromycin B." However, a thorough review of the scientific literature revealed no specific antibiotic named this compound in the context of MRSA research. It is highly probable that this was a typographical error and the intended compound was "Tetracycline," a well-established class of antibiotics with activity against some MRSA strains. Therefore, these application notes and protocols are based on the use of Tetracycline (B611298) in mouse models of MRSA infection.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics.[1][2] Murine models of infection are indispensable tools for evaluating the in vivo efficacy of novel and existing antimicrobial agents.[1][3] Tetracycline and its derivatives are broad-spectrum antibiotics that have been utilized in treating infections caused by MRSA, particularly community-acquired strains.[4][5][6] These notes provide a comprehensive overview and detailed protocols for utilizing tetracycline in a murine model of MRSA infection, specifically focusing on a subcutaneous abscess model. This model is highly relevant as skin and soft tissue infections are common manifestations of MRSA in humans.[1]
Data Presentation: Efficacy of Tetracycline in a Murine MRSA Abscess Model
The following table summarizes the quantitative data on the efficacy of tetracycline in reducing bacterial burden in a murine subcutaneous abscess model infected with MRSA strain MW2.[7]
| Treatment Group | Initial Inoculum (log₁₀ CFU/abscess) | Bacterial Load after 24h (log₁₀ CFU/abscess) | Change in Bacterial Load (log₁₀ CFU/abscess) |
| PBS (Control) | 5.0 | 6.73 ± 0.07 | +1.73 ± 0.07 |
| Tetracycline (10 mg/kg) | 5.0 | 4.65 ± 0.19 | -0.35 ± 0.19 |
Experimental Protocols
Murine Subcutaneous Abscess Model of MRSA Infection
This protocol details the establishment of a localized MRSA skin infection in mice to evaluate the therapeutic efficacy of tetracycline.
Materials:
-
Animal Model: 8-10 week old female BALB/c mice.
-
Bacterial Strain: MRSA USA300 (e.g., LAC or NRS384) or other appropriate clinical isolates.
-
Reagents:
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Tetracycline hydrochloride
-
Anesthetic (e.g., isoflurane)
-
-
Equipment:
-
Shaking incubator
-
Spectrophotometer
-
Syringes (1 ml) with 27-gauge needles
-
Calipers
-
Tissue homogenizer
-
Petri dishes with Tryptic Soy Agar (TSA)
-
Procedure:
-
Bacterial Preparation:
-
Inoculate MRSA from a frozen stock into 5 ml of TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/ml).
-
-
Infection:
-
Anesthetize mice using isoflurane.
-
Shave a small area on the flank of each mouse.
-
Inject 100 µl of the bacterial suspension (containing 1 x 10⁷ CFU) subcutaneously into the shaved flank.
-
-
Tetracycline Administration:
-
Prepare a stock solution of tetracycline hydrochloride in sterile PBS.
-
Administer tetracycline (e.g., 10 mg/kg body weight) via intraperitoneal injection immediately after infection and every 12 hours thereafter for the duration of the experiment.[7]
-
A control group should receive an equivalent volume of sterile PBS.
-
-
Assessment of Efficacy:
-
Lesion Size: Measure the length and width of the resulting abscess daily using calipers. The lesion area can be calculated as length x width.
-
Bacterial Burden:
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically excise the abscess and a small margin of surrounding tissue.
-
Homogenize the tissue in 1 ml of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per abscess.
-
-
Survival: Monitor the mice daily for signs of morbidity and mortality for a specified period (e.g., 14 days).
-
Visualizations
Experimental Workflow Diagram
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Tetracyclines as an Oral Treatment Option for Patients with Community Onset Skin and Soft Tissue Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of long-acting tetracyclines for methicillin-resistant Staphylococcus aureus infections: case series and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tetromycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] It is a critical parameter in drug discovery and clinical microbiology to assess the potency of new antimicrobial compounds, to monitor the development of resistance, and to guide the selection of appropriate therapeutic regimens.[4] These application notes provide detailed protocols for determining the MIC of Tetromycin B against various bacterial strains using the broth microdilution, agar (B569324) dilution, and E-test methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
Core Principles of MIC Determination: The fundamental principle behind MIC testing is to expose a standardized bacterial inoculum to a range of concentrations of the antimicrobial agent in a suitable growth medium.[10][11] After a defined incubation period, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.[1][2]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12] It involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[14]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[2]
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[16]
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in an appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent used should not affect bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] A spectrophotometer can be used for more accurate measurement.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (bacterial growth without antibiotic), and column 12 will be a negative control (broth sterility).[14]
-
-
Inoculation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).[4]
-
The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
-
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing multiple isolates simultaneously.[17][18] It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[1]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)[19]
-
Bacterial strains for testing
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Petri dishes
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of dilutions of this compound at concentrations twice the desired final concentrations in sterile water or another appropriate solvent.
-
Prepare molten MHA and cool it to 45-50°C.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the final desired concentrations. For example, add 2 mL of a 10x concentrated antibiotic solution to 18 mL of molten agar.[20]
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a control plate containing MHA without any antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution method (equivalent to a 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of the agar plates with the prepared bacterial suspensions. An inoculum replicating device can be used to inoculate multiple isolates onto each plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.[17]
-
E-test (Epsilometer Test) Method
The E-test is a gradient diffusion method that uses a plastic strip containing a predefined gradient of an antimicrobial agent.[21][22][23][24]
Materials:
-
This compound E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Aseptically apply the this compound E-test strip to the center of the inoculated agar plate.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
Data Presentation
The following table provides a template for summarizing the MIC data for this compound against common bacterial strains. The values presented are hypothetical and should be replaced with experimental data.
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Enterococcus faecalis | 29212 | 2 |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Streptococcus pneumoniae | 49619 | 0.25 |
Mandatory Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomerieux.com [biomerieux.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. darvashco.com [darvashco.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. apec.org [apec.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. en.iacld.com [en.iacld.com]
- 16. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 17. Agar dilution - Wikipedia [en.wikipedia.org]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. youtube.com [youtube.com]
- 21. medicallabnotes.com [medicallabnotes.com]
- 22. grokipedia.com [grokipedia.com]
- 23. microbenotes.com [microbenotes.com]
- 24. Etest - Wikipedia [en.wikipedia.org]
- 25. media.tghn.org [media.tghn.org]
Application Notes and Protocols for Tetromycin B Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a tetronic acid-structured antibiotic that has demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays, such as minimum inhibitory concentration (MIC) testing. These application notes provide a detailed protocol for the preparation of this compound stock and working solutions, based on general practices for tetracycline-class antibiotics due to the limited specific data available for this compound. Researchers should perform their own validation for specific experimental conditions.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 180027-84-3 |
| Molecular Formula | C₃₄H₄₆O₅ |
| Molecular Weight | 534.7 g/mol |
| Structure | Tetronic Acid Antibiotic |
Solution Preparation Protocols
The following protocols outline the steps for preparing stock and working solutions of this compound for use in in vitro assays.
Materials
-
This compound (lyophilized powder)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Solvents and Reagents
The choice of solvent is critical for dissolving and stabilizing this compound. Based on the properties of related tetracycline (B611298) compounds, the following solvents are recommended.
| Solvent | Grade | Purpose |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher, sterile-filtered | Primary solvent for stock solution |
| Ethanol | 95-100%, ACS grade or higher, sterile-filtered | Alternative solvent for stock solution |
| Sterile Deionized Water | Nuclease-free | Diluent for working solutions |
| Cell Culture Medium (e.g., Mueller-Hinton Broth) | Sterile | Diluent for final assay concentrations |
Protocol 1: Preparation of a 10 mg/mL Stock Solution
-
Equilibration: Allow the lyophilized this compound vial and the chosen solvent (e.g., DMSO) to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of solvent to achieve a 10 mg/mL stock solution. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of this compound powder.
-
Reconstitution: Aseptically add the calculated volume of the appropriate solvent (e.g., 1 mL of DMSO for 10 mg of powder) to the vial containing the this compound powder.
-
Dissolution: Vortex the vial gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Protocol 2: Preparation of Working Solutions for MIC Assays
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentrations, an intermediate dilution may be necessary. For example, dilute the 10 mg/mL stock solution 1:10 in sterile deionized water or culture medium to obtain a 1 mg/mL intermediate solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the appropriate starting concentration in the desired assay medium (e.g., Mueller-Hinton Broth) in a 96-well microplate to achieve the final concentrations required for the MIC assay.
Stability and Storage Recommendations
The stability of tetracycline-class antibiotics can be affected by several factors. The following table summarizes key stability and storage considerations.
| Factor | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[1][2] | Low temperatures minimize degradation. |
| Light | Protect solutions from light by using amber tubes or wrapping tubes in foil.[1][3] | Tetracyclines are light-sensitive and can degrade upon exposure. |
| pH | Maintain a neutral to slightly acidic pH for working solutions. | Tetracyclines can be unstable in alkaline conditions.[4] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Freeze-thaw cycles can lead to degradation of the antibiotic. |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.
Proposed Signaling Pathway of Tetracycline-Class Antibiotics
Tetracyclines, the class of antibiotics to which this compound belongs, are known to inhibit bacterial protein synthesis. The following diagram depicts the generally accepted mechanism of action.
References
Application Notes and Protocols for Synergistic Antibiotic Studies Involving Tetracycline
Note to the Researcher: The initial request specified "Tetromycin B." However, extensive literature searches did not yield significant results for a compound with this specific name in the context of synergistic antibiotic studies. The available scientific literature overwhelmingly focuses on "Tetracycline" and its derivatives. Therefore, these application notes and protocols have been developed based on the wealth of data available for Tetracycline (B611298), a well-characterized broad-spectrum antibiotic. We believe this information will be highly relevant and applicable to researchers interested in antibiotic synergy.
Tetracycline is a broad-spectrum polyketide antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the aminoacyl-tRNA from binding to the acceptor site on the mRNA-ribosome complex.[1][3] While effective, the rise of antibiotic resistance has necessitated research into combination therapies to enhance its efficacy. Synergistic studies involving tetracycline often explore its combination with other antimicrobial agents to overcome resistance mechanisms and achieve a greater therapeutic effect than the sum of the individual agents.
Mechanisms of Synergistic Action
The synergistic effect of tetracycline in combination with other antibiotics is often attributed to several mechanisms. One common mechanism involves the enhancement of tetracycline's penetration into the bacterial cell. For instance, β-lactam antibiotics, which inhibit cell wall synthesis, can increase the permeability of the bacterial cell wall, allowing for greater intracellular accumulation of tetracycline to its ribosomal target.[4] Another proposed mechanism involves the simultaneous targeting of different essential bacterial pathways, leading to a multi-pronged attack that is more difficult for the bacteria to overcome.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from synergistic studies involving tetracycline with various compounds against different bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of the interaction between two antimicrobial agents.
Table 1: Synergistic Effects of Tetracycline with Other Compounds
| Compound B | Bacterial Strain | FIC Index (FICI) | Interpretation | Reference |
| Amoxicillin | Bacillus cereus (ATCC 10702) | 0.132 | Synergy | [6] |
| Amoxicillin | Staphylococcus aureus (ATCC 6538) | 0.375 | Synergy | [6] |
| Amoxicillin | Salmonella typhi (ATCC 13311) | 0.375 | Synergy | [6] |
| Amoxicillin | Acinetobacter calcoaceticus UP | 0.531 | Additive | [6] |
| Amoxicillin | Klebsiella pneumoniae KZN | 0.625 | Additive | [6] |
| Amoxicillin | Enterococcus faecalis KZN | 0.313 | Synergy | [6] |
| Amoxicillin | Staphylococcus aureus OK2a | 0.375 | Synergy | [6] |
| Amoxicillin | Proteus vulgaris KZN | 4.25 | Antagonism | [6] |
| Nitroxoline | Shigella flexneri | 0.086 | Synergy | [7] |
| Sanguinarine | Gram-positive bacteria | N/A | Synergy | [7] |
| Zinc Pyrithione | Various diarrhoeic bacteria | 0.086 - 0.5 | Synergy | [7] |
| Trp-containing AMP (I1WL5W) | Staphylococcus epidermidis | 0.28 | Synergy | [8] |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[9][10][11]
a. Materials:
-
Tetracycline hydrochloride powder
-
Compound B (the second antimicrobial agent)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL), further diluted to a final concentration of 5 x 105 CFU/mL in the wells.[9]
-
Sterile multichannel pipettes and reservoirs
b. Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Tetracycline and Compound B in an appropriate solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Tetracycline.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Compound B.
-
The resulting plate will contain a gradient of concentrations for both agents, with wells containing each drug alone and in combination.
-
Include a row and a column with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension to achieve a final volume of 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated as follows:
-
FICA = MIC of Drug A in combination / MIC of Drug A alone
-
FICB = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FICA + FICB[12]
-
c. Visualization of Workflow:
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity of an antibiotic combination over time.[13][14]
a. Materials:
-
Tetracycline and Compound B
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Plating supplies (e.g., agar (B569324) plates, spreader)
-
Incubator and shaker
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum in the early to mid-logarithmic phase of growth, standardized to a concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Tetracycline alone (at a relevant concentration, e.g., MIC)
-
Compound B alone (at a relevant concentration, e.g., MIC)
-
Tetracycline and Compound B in combination
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13][14]
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL.
-
c. Visualization of Workflow:
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for tetracycline is the inhibition of bacterial protein synthesis. Synergistic interactions often arise from a second compound facilitating this action.
Proposed Synergistic Mechanism: Cell Wall Permeabilization
A common synergistic mechanism involves a β-lactam antibiotic (like amoxicillin) inhibiting the synthesis of the bacterial cell wall. This disruption increases the permeability of the cell membrane, allowing for enhanced influx of tetracycline into the cytoplasm, leading to higher concentrations at its ribosomal target.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. scispace.com [scispace.com]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
A Note on Terminology: Tetromycin B and Bacterial Cell Wall Synthesis
Initial searches for "this compound" in the context of bacterial cell wall synthesis did not yield specific results for an antibiotic with this name and mechanism. The name bears a resemblance to the tetracycline class of antibiotics. It is important to clarify that tetracyclines, such as the well-known eponymous tetracycline, are protein synthesis inhibitors , not inhibitors of cell wall synthesis.[1][2][3][4][5] They function by binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA and disrupts peptide chain formation.[1][2][4]
This document will therefore focus on a well-characterized inhibitor of bacterial cell wall synthesis, the glycopeptide antibiotic Vancomycin (B549263) , to provide relevant and accurate application notes and protocols for studying this essential bacterial process.
Vancomycin: A Tool for Studying Gram-Positive Bacterial Cell Wall Synthesis
Vancomycin is a powerful antibiotic used in the treatment of serious infections caused by Gram-positive bacteria. Its specific mechanism of action makes it an invaluable tool for researchers studying the intricacies of bacterial cell wall biosynthesis.
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[6][7] The key steps in its mechanism are:
-
Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[7][8][9]
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the enzymes responsible for the polymerization and cross-linking of the peptidoglycan chains, namely transglycosylases and transpeptidases.[7][8]
-
Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[7]
-
Cell Lysis: Ultimately, the compromised cell wall leads to cell lysis and bacterial death.[7]
Because its target is the peptidoglycan precursor itself, vancomycin is effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. It is generally not effective against Gram-negative bacteria, as their outer membrane prevents vancomycin from reaching its target.[6][7]
Quantitative Data: Vancomycin Activity Against Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the efficacy of an antibiotic. The following table summarizes typical MIC values for vancomycin against Staphylococcus aureus, a common Gram-positive pathogen. It is important to note that MIC values can vary between different strains and testing methodologies.[10]
| Parameter | Description | Typical Value Range (mg/L) | References |
| MIC | Minimum Inhibitory Concentration for S. aureus | 0.5 - 2.0 | [11][12][13] |
| Susceptible Breakpoint | CLSI guideline for vancomycin susceptibility | ≤ 2 | [13] |
| Intermediate Breakpoint | CLSI guideline for intermediate susceptibility | 4 - 8 | [13] |
| Resistant Breakpoint | CLSI guideline for resistance | ≥ 16 | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of vancomycin against a bacterial strain, such as S. aureus.
Materials:
-
Vancomycin stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in exponential growth phase
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Vancomycin Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the vancomycin stock solution in MHB to obtain a range of concentrations (e.g., from 64 mg/L to 0.125 mg/L).
-
Ensure each well contains a final volume of 100 µL of the diluted vancomycin solution.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the vancomycin dilutions.
-
Include a positive control well (MHB with bacteria, no vancomycin) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of vancomycin at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be read using a microplate reader at 600 nm.[14]
-
Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay
This assay provides a more direct measure of cell wall synthesis inhibition by monitoring the incorporation of a radiolabeled precursor into peptidoglycan.
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli spheroplasts)
-
[¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Vancomycin
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, osmotically stabilized bacterial cells, and [¹⁴C]-UDP-GlcNAc.
-
Add varying concentrations of vancomycin to the reaction mixture. Include an untreated control.
-
-
Incubation:
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding a strong acid, such as TCA, to precipitate the peptidoglycan.
-
-
Filtration and Washing:
-
Filter the mixture through a glass fiber filter to capture the precipitated, radiolabeled peptidoglycan.
-
Wash the filter to remove any unincorporated [¹⁴C]-UDP-GlcNAc.
-
-
Measurement of Radioactivity:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
A reduction in radioactivity in the vancomycin-treated samples compared to the untreated control indicates inhibition of peptidoglycan synthesis. The IC₅₀ value (the concentration of vancomycin that inhibits 50% of peptidoglycan synthesis) can be calculated.
-
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Tetromycin B Fermentation
Welcome to the Technical Support Center for Tetromycin B Fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The yield of this compound, like many secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.[1][2][3]
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[1][4]
-
Genetic Stability: Strain viability and genetic drift of the production strain can lead to decreased productivity over time.[5]
Q2: My Streptomyces culture shows good biomass, but the this compound yield is low. What could be the reason?
A2: High biomass with low product yield is a common issue known as "growth-product decoupling."[4] This can occur for several reasons:
-
Nutrient Repression or Limitation: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients, such as phosphate (B84403) or specific carbon sources.[1] If the medium is too rich, the switch to secondary metabolism may be inhibited.
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations. Overexpression of specific regulatory proteins, such as Streptomyces Antibiotic Regulatory Proteins (SARPs), has been shown to increase the production of other polyketides.[6]
-
Incorrect Harvest Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting the culture too early or too late can result in low yields.[4]
Q3: How is this compound biosynthesis typically regulated?
A3: The biosynthesis of tetracycline-class antibiotics is regulated by a hierarchical cascade. Often, pathway-specific regulatory proteins, known as SARPs (Streptomyces Antibiotic Regulatory Proteins), directly activate the transcription of the biosynthetic genes.[6] The expression of these SARPs is, in turn, controlled by broader cellular signals related to nutrient availability and growth phase. Manipulating these regulatory genes is a potential strategy for improving yield.[7]
Troubleshooting Guide
Issue 1: Low or No this compound Production
Consistently low or negligible production of this compound, despite healthy biomass growth, often points to issues with the culture medium composition or suboptimal fermentation parameters.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Possible Cause 1: Suboptimal Media Composition The carbon and nitrogen sources, their ratio, and the presence of precursors are critical for inducing secondary metabolism.
-
Solution: Systematically optimize the medium components. Start with the One-Factor-at-a-Time (OFAT) approach or use statistical methods like Plackett-Burman design to screen for significant factors, followed by Response Surface Methodology (RSM) for optimization.[8][9]
Possible Cause 2: Incorrect Fermentation pH The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway.[2]
-
Solution: Monitor and control the pH of the culture throughout the fermentation process. The ideal pH for production should be determined empirically but typically falls within the neutral to slightly alkaline range for Streptomyces.[1]
Possible Cause 3: Non-ideal Temperature Temperature affects microbial growth rate and enzyme kinetics. A deviation from the optimal temperature can inhibit the production of secondary metabolites.[2]
-
Solution: Determine the optimal temperature for this compound production, which is generally around 28-35°C for Streptomyces.[1][10]
Possible Cause 4: Inadequate Aeration and Agitation Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1][2]
-
Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels, especially during the exponential growth phase. Monitor DO levels online and adjust agitation and aeration rates as needed.[1]
Issue 2: Inconsistent Batch-to-Batch Yield
Inconsistency often points to variability in the initial stages of the fermentation process or the quality of media components.
Possible Cause 1: Variability in Inoculum The quality, age, and size of the seed culture can significantly impact the fermentation outcome.[1][5]
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration and age of the seed culture for every fermentation.[2][4]
Possible Cause 2: Variation in Media Components The quality of complex media components like soybean meal and yeast extract can vary between batches and suppliers, leading to inconsistent results.[5]
-
Solution: Use high-quality, standardized components. Consider developing a defined or semi-defined medium to reduce variability.[5]
Data Presentation: Fermentation Parameter Optimization
The following tables summarize typical ranges for key fermentation parameters that can be optimized for improved this compound yield, based on literature for similar Streptomyces fermentations.
Table 1: Physical Fermentation Parameters
| Parameter | Typical Range | Optimized Example | Potential Impact on Yield |
| Temperature | 25 - 37°C | 27.8°C[9] | Affects enzyme kinetics and growth rate[2] |
| pH | 6.0 - 8.0 | 7.64[9] | Influences enzyme activity and nutrient uptake[2] |
| Agitation | 150 - 300 rpm | 220 rpm[9] | Affects oxygen transfer and shear stress |
| Dissolved Oxygen (DO) | >20% saturation | Maintained >30% | Critical for aerobic biosynthesis[1] |
Table 2: Medium Composition Optimization
| Component | Variable Tested | Example Optimized Value | Potential Impact on Yield |
| Carbon Source | Soluble Starch | 2%[8][11] | Primary energy source and building block |
| Nitrogen Source | Peanut Meal | 0.4%[8][11] | Essential for biomass and enzyme synthesis |
| Inorganic Salt | Calcium Carbonate | 1% w/w[10] | Acts as a pH buffer and cofactor source |
| Inoculum Size | Spore Concentration | 1x10⁸ spores/mL[10] | Affects lag phase and onset of production |
Experimental Protocols
Protocol 1: Inoculum Standardization
Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
Methodology:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) at 28-30°C until good sporulation is observed (typically 7-10 days).[2]
-
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).
-
Vortex the suspension to break up mycelial clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension in aliquots at -80°C. For use, thaw an aliquot and dilute to the desired concentration for inoculating the seed culture.
Protocol 2: Quantification of this compound by HPLC
Objective: To accurately measure the concentration of this compound in the fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the biomass.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
-
HPLC Conditions (Example for Tetracycline): [12]
-
Column: C18 reverse-phase (e.g., 100 x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of water with sulfuric acid and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Regulatory Cascade for this compound Production
Caption: Simplified signaling pathway for this compound production.
Experimental Workflow for Medium Optimization
Caption: Workflow for statistical medium optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Optimizing the medium conditions for production of tetracycline by solid state fermentation of Streptomyces aureofaciens NCIM 2417 using statistical experimental methods | Semantic Scholar [semanticscholar.org]
- 9. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. airccse.com [airccse.com]
Technical Support Center: Optimizing Tetromycin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tetromycin B from Streptomyces culture broth.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Q1: My this compound yield is consistently low after solvent extraction. What are the likely causes and how can I improve it?
A1: Low yield is a frequent challenge. The cause can often be traced to several critical factors in your extraction protocol.
-
Suboptimal pH: this compound, like other tetracyclines, has ionizable groups, making its solubility highly pH-dependent. Extraction efficiency is maximized when the molecule is in a neutral, less water-soluble state. For tetracyclines, extraction is often more efficient at a slightly acidic pH.
-
Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. While ethyl acetate (B1210297) is a common choice for many antibiotics, a mixture of solvents might be necessary for optimal recovery of a large polyene macrolide like this compound.
-
Incomplete Extraction: A single extraction step is often insufficient to recover the majority of the product. Multiple extractions of the aqueous phase are necessary to maximize yield.
-
Emulsion Formation: The presence of proteins and other macromolecules in the fermentation broth can lead to the formation of stable emulsions between the aqueous and organic layers, trapping the antibiotic and preventing efficient phase separation.[1]
-
Degradation: this compound, as a polyene macrolide, is susceptible to degradation. Exposure to harsh pH conditions (especially acidic below pH 3 and alkaline), elevated temperatures, and light can significantly reduce your final yield.[2]
Troubleshooting Steps:
-
pH Optimization: Adjust the pH of your culture supernatant to a range of 4.0-6.0 before extraction. Perform small-scale pilot extractions at different pH values (e.g., 4.0, 5.0, 6.0) to determine the optimal condition for your specific culture medium.
-
Solvent System Evaluation: Test different solvent systems. Good starting points include n-butanol, ethyl acetate, or a combination of solvents like ethyl acetate-chloroform-petroleum ether.[3][4]
-
Repeat Extractions: Perform the solvent extraction at least three times on the same culture supernatant, pooling the organic phases to maximize recovery.[5]
-
Breaking Emulsions: If an emulsion forms, it can be disrupted by:
-
Minimize Degradation: Conduct all extraction and purification steps at a low temperature (e.g., 4°C) and protect your sample from light by using amber-colored glassware or covering it with aluminum foil.
Q2: My final purified sample contains significant impurities. How can I improve the purity of my this compound?
A2: Impurities are common and can interfere with downstream applications. A multi-step purification strategy is essential for achieving high purity.
-
Insufficient Chromatographic Separation: A single chromatography step is rarely enough to separate this compound from structurally similar compounds and other metabolites produced by Streptomyces.
-
Co-extraction of Impurities: The initial solvent extraction will inevitably pull other organic-soluble compounds from the broth.
-
Inappropriate Resin Choice: The choice of stationary phase for your column chromatography is critical. Using a resin that does not provide adequate resolution for your compound of interest will result in a co-elution of impurities.
Troubleshooting Steps:
-
Multi-Step Chromatography: Employ a sequential purification strategy. A common and effective approach is:
-
Adsorption Chromatography: Use a resin like Amberlite XAD or similar polymeric adsorbents as an initial capture and concentration step.
-
Size-Exclusion Chromatography: Use a resin like Sephadex LH-20 to separate compounds based on their size. This is effective for separating large molecules like this compound from smaller impurities.[6]
-
Reversed-Phase HPLC: Use a semi-preparative C18 column for the final polishing step. This provides high-resolution separation based on hydrophobicity.[6]
-
-
Optimize Chromatography Conditions:
-
Gradient Elution: Develop a gradient elution profile for your HPLC step to improve the separation of closely related compounds.
-
Fraction Collection: Collect smaller fractions during column chromatography and analyze them by HPLC or bioassay to identify the purest fractions containing this compound.
-
Q3: The bioactivity of my this compound sample decreases over time. What is causing this instability?
A3: The loss of bioactivity points to the degradation of the this compound molecule.
-
pH Instability: Polyene macrolides can be unstable in acidic conditions (pH < 7).[2] Tetracyclines are also known to degrade under strongly acidic or alkaline conditions.[7] The optimal pH for stability is often different from the optimal pH for extraction.
-
Temperature Sensitivity: Elevated temperatures accelerate the degradation of many antibiotics, including tetracyclines.[8]
-
Light Sensitivity: Polyene macrolides have conjugated double bond systems that are susceptible to photodegradation.
-
Oxidation: The conjugated double bonds are also prone to oxidation, which will destroy the antibiotic's activity.
Troubleshooting Steps:
-
Buffer and Storage: After purification, dissolve and store this compound in a neutral or slightly alkaline buffer (pH 7.0-8.0).
-
Temperature Control: Store all solutions and the final purified product at low temperatures, preferably -20°C or -80°C for long-term storage.[9]
-
Light Protection: Always store samples in amber vials or wrapped in foil to protect them from light.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage buffer to prevent oxidative degradation, but verify that it does not interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
A1: this compound is a polyene macrolide antibiotic belonging to the tetracycline (B611298) class. It is a 26-membered tetraene compound.[6][10] It is a secondary metabolite produced by certain species of bacteria, most notably Streptomyces ahygroscopicus.[6][10] In the biosynthetic pathway, this compound is produced through the hydroxylation of its precursor, Tetromycin A.[6][10]
Q2: What is a general workflow for extracting and purifying this compound?
A2: A typical workflow involves several stages: fermentation, separation of biomass, solvent extraction of the supernatant, concentration of the crude extract, and multi-step chromatographic purification.
Q3: What analytical methods are used to quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis and quantification of this compound and its related compounds.[10]
-
Method: Reversed-phase HPLC is typically used.
-
Column: A C18 column is a standard choice.
-
Detection: UV detection is effective, as the conjugated polyene structure of this compound absorbs UV light. A common detection wavelength for tetracyclines is around 280 nm or 350 nm.[11][12]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a purified this compound standard.
Q4: How does pH affect the extraction process?
A4: The pH of the aqueous phase (the culture supernatant) is a critical parameter that influences which layer the this compound will be more soluble in. Tetracyclines are amphoteric compounds with multiple pKa values, meaning they can exist as cations, zwitterions, or anions depending on the pH. For liquid-liquid extraction into a non-polar organic solvent, the goal is to have the molecule in its most neutral form, which minimizes its solubility in water. Adjusting the pH to be near the isoelectric point of the molecule generally leads to the highest extraction efficiency.
Data & Protocols
Data Presentation
Table 1: Solvent Selection and Extraction Efficiency (Note: Data is generalized for tetracycline and macrolide antibiotics and should be optimized for this compound.)
| Solvent System | Polarity | Typical Recovery Range | Notes |
| n-Butanol | Medium | 70-90% | Good for a wide range of polarities but can be difficult to remove. |
| Ethyl Acetate | Medium | 60-85% | Commonly used, good selectivity, easier to evaporate than butanol.[13] |
| Chloroform | Low | Variable | Can be effective but is toxic and may form emulsions.[4] |
| Ethyl Acetate / Chloroform / Petroleum Ether | Mixed | >95% | Compound extractant systems can significantly improve recovery and purity.[4] |
Table 2: this compound Stability Profile (Note: Based on general data for polyene macrolides and tetracyclines.)
| Condition | Effect on Stability | Recommendation |
| pH | Unstable below pH 4 and above pH 8.[8][14] | Maintain solutions and extracts between pH 6.0 and 7.5. |
| Temperature | Degradation increases with temperature.[15] | Perform all steps at 4°C or on ice. Store long-term at -70°C.[9] |
| Light | Susceptible to photodegradation.[16] | Use amber glassware or wrap containers in aluminum foil. |
| Oxygen | Prone to oxidation. | Degas solvents and consider storing under an inert atmosphere (e.g., nitrogen). |
Experimental Protocol: Extraction and Purification of this compound
This protocol provides a detailed methodology for the isolation of this compound from a Streptomyces fermentation broth.
1. Fermentation and Harvest 1.1. Culture Streptomyces ahygroscopicus in a suitable production medium for 7-10 days under optimal conditions (e.g., 28°C, 200 rpm). 1.2. Harvest the culture broth. Separate the mycelia from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[17] 1.3. Decant and collect the supernatant, which contains the secreted this compound.
2. Liquid-Liquid Solvent Extraction 2.1. Cool the supernatant to 4°C and adjust the pH to 5.0 using 1M HCl. 2.2. Transfer the pH-adjusted supernatant to a separatory funnel. 2.3. Add an equal volume of n-butanol (or ethyl acetate) and mix by gentle inversion for 10 minutes to prevent emulsion formation.[1][17] 2.4. Allow the layers to separate. Drain and collect the lower aqueous layer and the upper organic (n-butanol) layer. 2.5. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh n-butanol. 2.6. Pool all the organic fractions.
3. Concentration of Crude Extract 3.1. Concentrate the pooled organic phase under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. 3.2. Evaporate to dryness to obtain the crude extract. Re-dissolve the crude extract in a minimal volume of methanol (B129727) for purification.
4. Chromatographic Purification 4.1. Step 1: Size-Exclusion Chromatography
- Column: Pack a column with Sephadex LH-20 resin equilibrated with methanol.
- Loading: Load the dissolved crude extract onto the column.
- Elution: Elute with methanol at a constant flow rate.[6]
- Fraction Collection: Collect fractions and monitor for the presence of this compound using HPLC-UV at 280 nm.
- Pooling: Pool the fractions containing the highest concentration of this compound. 4.2. Step 2: Semi-Preparative HPLC
- System: Use a semi-preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).
- Mobile Phase: Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 7.0). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.
- Injection: Inject the pooled, concentrated fractions from the Sephadex LH-20 column.
- Collection: Collect the peak corresponding to the retention time of this compound.
- Analysis: Analyze the collected peak for purity using analytical HPLC.
5. Final Steps 5.1. Evaporate the solvent from the pure fraction under a stream of nitrogen or by lyophilization. 5.2. Store the purified this compound solid at -70°C, protected from light.
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose and solve common extraction problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 4. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 5. reddit.com [reddit.com]
- 6. New Polyene Macrolide Compounds from Mangrove-Derived Strain Streptomyces hiroshimensis GXIMD 06359: Isolation, Antifungal Activity, and Mechanism against Talaromyces marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Troubleshooting [chem.rochester.edu]
- 9. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]
- 10. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of Tetromycin B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome the poor solubility of Tetromycin B for successful in vivo studies. The following information is curated to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a polyketide antibiotic belonging to the tetracycline (B611298) class of compounds.[1][2] Like many tetracyclines, it possesses a complex chemical structure that contributes to its poor aqueous solubility.[3][4] This low solubility can lead to poor absorption and low bioavailability when administered in vivo, making it difficult to achieve therapeutic concentrations and obtain reliable experimental data.[5]
Q2: What are the general physicochemical properties of this compound?
A2: While extensive experimental data for this compound is limited, we can infer some properties from its chemical structure and information on related tetracyclines.
Q3: What are the primary strategies to enhance the solubility of this compound for in vivo administration?
A3: Several formulation strategies can be employed to overcome the solubility challenges of this compound. The choice of method will depend on the desired route of administration, the required dose, and the specific experimental model. Key approaches include:
-
pH Adjustment: Altering the pH of the formulation can ionize the molecule, increasing its solubility. Tetracyclines have multiple ionizable groups, making this a viable strategy.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4]
-
Surfactants and Micellar Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs like this compound, increasing their apparent solubility in aqueous solutions.[7][8]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the drug and increasing its aqueous solubility.[9][10][11]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs), can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized form.[12][13][14]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[15][16][17]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers.
-
Question: I dissolved this compound in DMSO, but it crashes out when I dilute it with my aqueous vehicle for injection. What can I do?
-
Answer: This is a common issue when using organic solvents. The addition of a co-solvent or a surfactant to the aqueous vehicle can help maintain the solubility of this compound upon dilution. You could also consider a lipid-based formulation or a cyclodextrin complex to avoid this precipitation.
Issue 2: Low and variable drug exposure in pharmacokinetic (PK) studies.
-
Question: My in vivo PK studies with this compound are showing very low and inconsistent plasma concentrations. How can I improve its absorption?
-
Answer: Low and variable exposure is often a direct consequence of poor solubility and dissolution in the gastrointestinal tract. To improve oral absorption, consider the following:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent option to enhance oral bioavailability. They form a fine emulsion in the gut, which facilitates drug absorption.[18]
-
Particle Size Reduction: Micronization or nanonization of the drug powder can improve its dissolution rate and subsequent absorption.[19]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate. Studies on chlortetracycline (B606653) have shown significant solubility improvement with this method.[20][21]
-
Issue 3: Difficulty in preparing a high-concentration formulation for dosing.
-
Question: I need to administer a high dose of this compound, but I'm struggling to dissolve enough of it in a small volume for my animal model. What formulation strategies can help?
-
Answer: Achieving a high drug concentration can be challenging. Here are some approaches:
-
Co-solvent Systems: A carefully optimized co-solvent system can significantly increase the solubility of this compound.
-
Cyclodextrin Complexation: Forming an inclusion complex with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can substantially increase aqueous solubility.[10]
-
pH Adjustment: If the stability of this compound allows, adjusting the pH of the vehicle to a point where the compound is more ionized can increase its solubility.
-
Quantitative Data Summary
The following tables provide a summary of solubility data for tetracycline and its derivatives, which can serve as a reference for formulating this compound.
Table 1: Solubility of Tetracycline in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.231 (at 25°C) | [3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~1 | [22] |
| Dimethylformamide (DMF) | ~1.4 | [22] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~3.3 | [22] |
| Ethanol | Slightly soluble | [3] |
Table 2: Solubility of Tetracycline Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Freely soluble (~50) | |
| Dimethyl Sulfoxide (DMSO) | 96 | [23] |
| Methanol | Soluble | |
| Ethanol | Soluble |
Table 3: Examples of Solubility Enhancement for Tetracyclines
| Compound | Enhancement Method | Fold Increase in Solubility | Reference |
| Chlortetracycline HCl | Solid dispersion with Povidone K30 (1:0.75 w/w) | 6.25 | [20] |
| Chlortetracycline HCl | Solid dispersion with HP-β-CD (1:2 w/w) | 7.7 | [20] |
| Chlortetracycline HCl | Solid dispersion with gelatin (1:1 w/w) | 3.75 | [20] |
| Tetracycline | Micellar formulation with Sodium Lauryl Sulfate (SLS) | Significantly enhanced | [7] |
| Tetracycline | Micellar formulation with Cetrimonium Bromide (CTAB) | Significantly enhanced | [8] |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments related to the solubilization of poorly soluble compounds like this compound.
Methodology 1: Preparation of a Co-solvent Formulation
-
Solvent Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).
-
Co-solvent System Selection: Based on the solubility data, select a primary solvent and one or two co-solvents.
-
Titration and Optimization:
-
Prepare a concentrated stock solution of this compound in the primary solvent.
-
Titrate this stock solution with the aqueous vehicle containing different proportions of the co-solvent(s).
-
Visually inspect for any precipitation. The optimal co-solvent system will be the one that allows for the desired dilution without precipitation.
-
-
Final Formulation: Prepare the final formulation by dissolving this compound in the optimized co-solvent/aqueous vehicle mixture. Ensure the final concentration of the organic solvent is within acceptable limits for the chosen animal model and route of administration.
Methodology 2: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD) for their ability to solubilize this compound.
-
Phase Solubility Studies:
-
Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of the selected cyclodextrin.
-
Shake the solutions at a constant temperature until equilibrium is reached.
-
Filter the solutions and determine the concentration of dissolved this compound.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to determine the stoichiometry and stability constant of the complex.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Add a small amount of water to a known amount of cyclodextrin in a mortar to form a paste.
-
Slowly add the this compound powder while continuously kneading.
-
Continue kneading for a specified period (e.g., 60 minutes).
-
Dry the resulting solid mass in an oven or under vacuum.
-
Grind the dried complex into a fine powder.[24]
-
-
Reconstitution: The prepared solid inclusion complex can be reconstituted with water or an aqueous buffer to the desired concentration for administration.
Methodology 3: Preparation of a Lipid-Based Formulation (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[13]
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare various mixtures of these three components at different ratios.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the formulation to water and observing the emulsion formation.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for overcoming the poor solubility of this compound.
Caption: Logical relationship for successful in vivo studies.
Caption: Simplified drug delivery pathway for this compound.
References
- 1. Tetramycin B | C35H53NO14 | CID 169492048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents [inis.iaea.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and comparison of the interactions of tetracycline antibiotics by different types of cyclodextrins using molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 13. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 16. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 17. An overview of size reduction technologies in the field of pharmaceutical manufacturing [wisdomlib.org]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. oatext.com [oatext.com]
Technical Support Center: Analysis of Tetracycline Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetracycline (B611298) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of tetracycline?
A1: Under various environmental conditions such as exposure to acidic pH, light, and high temperatures, tetracycline can degrade into several products. The most commonly identified major degradation products are:
-
Epitetracycline (B1505781) (ETC) : An epimer of tetracycline.
-
Anhydrotetracycline (B590944) (ATC) : Formed through dehydration in acidic conditions.
-
4-Epianhydrotetracycline (B1505794) (EATC) : An epimer of anhydrotetracycline, which can be nephrotoxic.[1][2]
Q2: What are the optimal storage conditions for tetracycline solutions to minimize degradation?
A2: To minimize degradation, tetracycline solutions should be protected from light and stored at low temperatures.[3] For instance, stock solutions prepared in methanol (B129727) should be stored at -20°C in brown glass vials, where they can remain stable for up to a month.[4] The pH of the solution also plays a crucial role, with greater stability generally observed in acidic conditions (around pH 4) compared to neutral or alkaline pH.
Q3: Which analytical techniques are most suitable for identifying and quantifying tetracycline and its degradation products?
A3: Several analytical methods can be used, with High-Performance Liquid Chromatography (HPLC) being the most common. Key techniques include:
-
HPLC with UV or Fluorescence Detection : A widely used method for separating and quantifying tetracycline and its degradation products like ETC, ATC, and EATC.[1][5] Fluorescence detection can offer greater specificity and sensitivity compared to UV detection.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly effective for identifying unknown degradation products by providing molecular weight and fragmentation data.[2][3]
-
Thin-Layer Chromatography (TLC) : A simpler and more cost-effective method for qualitative analysis and monitoring the progress of degradation.[3]
-
UV-Visible Spectroscopy : Can be used to monitor changes in the absorption spectra of tetracycline as it degrades.[3][6]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing a tetracycline sample.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Step: Review your sample preparation and storage procedures. Tetracycline can degrade when exposed to light, atmospheric oxygen, or non-optimal pH and temperature.[3] Ensure the sample is fresh or has been stored under appropriate conditions (e.g., -20°C, protected from light).[4]
-
Solution: Prepare fresh samples and analyze them immediately. If storage is necessary, use amber vials and store at a low temperature.
-
-
Possible Cause 2: Interaction with Solvent.
-
Troubleshooting Step: The solvent used can influence the stability of tetracycline. For example, tetracycline can decompose rapidly in methanol when exposed to light and oxygen, forming numerous degradation products.[3]
-
Solution: Evaluate the stability of tetracycline in your chosen solvent under your experimental conditions. Consider using a different solvent or adjusting storage conditions if instability is observed.
-
Problem 2: I am unable to achieve good separation between tetracycline and its epimer, epitetracycline (ETC), using reverse-phase HPLC.
-
Possible Cause: Suboptimal Mobile Phase Composition.
-
Troubleshooting Step: The resolution between tetracycline and its epimers is highly dependent on the mobile phase pH and composition.
-
Solution: An acidic mobile phase is often effective for separating tetracycline and its major degradation products on a C8 or C18 column.[5] Experiment with slight adjustments to the mobile phase pH and the organic modifier concentration to optimize the separation.
-
Problem 3: My LC-MS analysis is showing poor signal and clogging at the interface.
-
Possible Cause: Mobile Phase Incompatibility with the MS Interface.
-
Troubleshooting Step: Certain mobile phase additives can be non-volatile and cause clogging or ion suppression in the mass spectrometer.
-
Solution: Develop an HPLC-MS specific mobile phase. This may involve using volatile buffers (e.g., ammonium (B1175870) acetate) and ensuring the mobile phase composition is compatible with the electrospray interface.[3]
-
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for tetracycline and its major degradation products using a specific liquid chromatography method with fluorescence detection.[5]
| Compound | Limit of Quantification (LOQ) (ng) |
| Tetracycline (TC) | 0.25 |
| Epitetracycline (ETC) | 0.25 |
| 4-Epianhydrotetracycline (EATC) | 25 |
| Anhydrotetracycline (ATC) | 50 |
Experimental Protocols
1. HPLC Method for the Analysis of Tetracycline and its Degradation Products
This protocol is based on a method described for the separation and quantification of tetracycline (TC), epitetracycline (ETC), 4-epianhydrotetracycline (EATC), and anhydrotetracycline (ATC).[5]
-
Column: C8 reversed-phase column.
-
Mobile Phase: An acidic mobile phase is utilized. The exact composition should be optimized for the specific column and instrument.
-
Detection: Fluorescence detection.
-
Quantification: The limit of quantification is reported as the amount of sample that produces a signal ten times the peak-to-peak noise of the baseline.[5]
2. Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]
-
Acid Degradation: Expose the tetracycline sample to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Degradation: Expose the tetracycline sample to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the tetracycline sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Expose the tetracycline solution to UV light.
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, such as HPLC or LC-MS, to identify and quantify the degradation products.
Visualizations
Caption: Workflow for the Identification of Tetracycline Degradation Products.
Caption: Simplified Degradation Pathways of Tetracycline.
References
- 1. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tetromycin B in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Tetromycin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects in eukaryotic cells?
A1: this compound, a member of the tetracycline (B611298) family of antibiotics, primarily exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A-site.[1][2][3]
However, in eukaryotic cells, a significant off-target effect arises from the evolutionary relationship between mitochondria and bacteria.[4] this compound can also bind to the mitochondrial ribosome, which shares similarities with bacterial ribosomes, and inhibit mitochondrial protein synthesis.[4] This interference can lead to a range of cellular consequences, including:
-
Metabolic Shift: Inhibition of mitochondrial protein synthesis can impair the electron transport chain, leading to decreased oxidative phosphorylation and a compensatory shift towards glycolysis for ATP production.[4]
-
Altered Cellular Signaling: Tetracyclines have been shown to modulate various signaling pathways in mammalian cells, including the NF-κB and MAPK/ERK pathways.[1][5][6]
-
Induction of Apoptosis: At higher concentrations, some tetracycline derivatives can induce apoptosis in certain cell types.[3][7][8]
Q2: How can I differentiate between on-target antibacterial effects and off-target effects on host cells in my co-culture assay?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a Non-susceptible Bacterial Strain: Include a bacterial strain that is resistant to this compound as a control. If the observed effects on the host cells persist even when the susceptible bacteria are replaced with a resistant strain, it is likely an off-target effect.
-
Genetic Knockdown of the Bacterial Target: If feasible, use a bacterial strain where the target of this compound (the 30S ribosomal subunit) has been genetically modified to reduce binding.
-
Host Cell Line Controls: Run parallel experiments with the host cell line alone (without bacteria) treated with this compound to directly assess its impact on the host cells.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct engagement of this compound with its intended bacterial target and potential off-targets within the host cells.
-
CRISPR-Cas9 Mediated Target Validation: Genetically validate the intended bacterial target by creating a knockout or knockdown of the corresponding gene. The absence of a phenotype upon this compound treatment in the modified bacteria would confirm the on-target effect.
Q3: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?
A3: The key is to use the lowest effective concentration that elicits the desired on-target antibacterial effect while minimizing off-target cellular responses.
-
Dose-Response Titration: Perform a thorough dose-response curve for both the on-target (bacterial inhibition) and off-target effects (e.g., host cell cytotoxicity, metabolic changes).
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound against the target bacterium and use concentrations at or slightly above the MIC for your experiments.
-
Monitor Off-Target Markers: Concurrently measure markers of off-target effects, such as changes in mitochondrial membrane potential, lactate (B86563) production (as an indicator of glycolysis), or activation of stress-related signaling pathways.
Q4: Are there newer generation tetracyclines with a better off-target profile than this compound?
A4: Yes, newer generation tetracyclines have been developed with improved target specificity and reduced off-target effects. For example:
-
Sarecycline (B560412): This is a narrow-spectrum tetracycline with more targeted activity against Cutibacterium acnes and less activity against enteric Gram-negative bacteria, potentially leading to fewer off-target effects on the gut microbiome.[9][10][11]
-
Omadacycline: This aminomethylcycline shows broad-spectrum activity and can overcome some common tetracycline resistance mechanisms. While its off-label use is increasing, more research is needed to fully characterize its off-target profile in various cell types.[12][13][14][15][16]
When possible, consider using these newer agents as comparators in your experiments to assess if they offer a better therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High host cell toxicity at effective antibacterial concentrations. | This compound concentration is too high, leading to significant off-target effects. | 1. Perform a detailed dose-response curve to identify the lowest effective concentration. 2. Reduce the incubation time with this compound. 3. Consider using a more targeted, newer generation tetracycline like sarecycline.[9][10] |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent this compound concentration. 3. Mycoplasma contamination. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly test cell cultures for mycoplasma contamination.[17][18][19] |
| Observed phenotype in host cells does not correlate with bacterial killing. | The phenotype is likely due to an off-target effect of this compound on the host cells. | 1. Run a control with host cells alone treated with this compound. 2. Use a resistant bacterial strain as a negative control. 3. Employ techniques like CETSA or CRISPR-Cas9 to validate target engagement. |
| Unexpected changes in cellular metabolism (e.g., increased lactate production). | Off-target inhibition of mitochondrial protein synthesis by this compound.[4] | 1. Measure mitochondrial membrane potential and oxygen consumption to confirm mitochondrial dysfunction. 2. Lower the concentration of this compound. 3. Consider using an alternative antibiotic with a different mechanism of action. |
Data Presentation
Table 1: Hypothetical Quantitative Comparison of Tetracycline Analogs
| Compound | On-Target Activity (MIC against S. aureus in µg/mL) | Off-Target Activity (IC50 for Mitochondrial Protein Synthesis Inhibition in µM) | Therapeutic Index (Off-Target IC50 / On-Target MIC) |
| This compound | 1.0 | 25 | 25 |
| Doxycycline | 0.5 | 15 | 30 |
| Minocycline | 0.25 | 10 | 40 |
| Sarecycline | 2.0 | >100 | >50 |
Note: This table presents hypothetical data for illustrative purposes. Actual values may vary depending on the specific cell line and bacterial strain used.
Table 2: Summary of Tetracycline Effects on Signaling Pathways
| Signaling Pathway | Effect of Tetracyclines | Potential Downstream Consequences | References |
| NF-κB | Inhibition of IκBα phosphorylation and degradation, and p65 nuclear translocation. | Decreased pro-inflammatory immune response. | [1][2][6][20][21][22] |
| MAPK/ERK | Can enhance Ras-MAPK signaling in some cell types. | Increased cell proliferation. | [5][6][23] |
| Apoptosis | Can induce apoptosis in a cell-type-specific manner. | Cell death. | [3][7][8][24] |
| mTOR | Inhibition of mTOR complex. | Cell-cycle arrest and autophagy. | [25] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure and should be optimized for your specific cell type and target protein.
-
Cell Culture and Treatment: Culture your target cells to the desired confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Quantify the protein concentration in the supernatant. Analyze the soluble fraction of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This is a general workflow. Specifics will depend on the target gene and organism.
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting the gene of interest (the putative bacterial target of this compound). Synthesize the gRNAs.
-
Cas9 and gRNA Delivery: Deliver the Cas9 nuclease and the gRNAs into the bacterial cells. This can be achieved through plasmid transfection or electroporation of a ribonucleoprotein (RNP) complex.
-
Verification of Gene Editing: Isolate genomic DNA from the edited bacterial population and verify the presence of mutations in the target gene by PCR and Sanger sequencing.
-
Phenotypic Analysis: Compare the susceptibility of the wild-type and the gene-edited bacteria to this compound using a MIC assay. A significant increase in the MIC for the edited strain would confirm that the targeted gene is essential for this compound's antibacterial activity.
Mandatory Visualizations
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Caption: Overview of signaling pathways affected by tetracyclines.
References
- 1. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxycycline enhances the Ras-MAPK signaling and proliferation of mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of sarecycline for the treatment of moderate-to-severe acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. To Acne and Beyond: A Review of Sarecycline's Off-Label Uses - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Real-World, Multicenter Case Series of Patients Treated with Oral Omadacycline for Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omadacycline for management of Mycobacterium abscessus infections: a review of its effectiveness, place in therapy, and considerations for use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. youtube.com [youtube.com]
- 19. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The p38 MAP kinase pathway signals for cytokine-induced mRNA stabilization via MAP kinase-activated protein kinase 2 and an AU-rich region-targeted mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tetracyclines cause cell stress-dependent ATF4 activation and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with Tetromycin B purity and how to resolve them
Technical Support Center: Tetromycin B Purity
Disclaimer: this compound is not a widely characterized compound in scientific literature. This guide will use Tetracycline (B611298) as a model compound, as it belongs to the same structural class and its purity issues are well-documented. The principles and methods described here are generally applicable to related tetracyclic antibiotics.
This guide provides troubleshooting for common purity-related issues encountered when working with this compound and related tetracycline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder has darkened, or my solution has turned yellow/brown. What is the cause and is it still usable?
A: Discoloration is a common indicator of degradation. Tetracyclines are sensitive to light, heat, and pH extremes.[1][2] Exposure to these conditions can lead to the formation of colored degradation products, such as anhydrotetracycline (B590944) and 4-epianhydrotetracycline, the latter of which is known to be toxic.[3][4]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature (typically 2-8°C or frozen), protected from light, and kept in a tightly sealed container to prevent moisture exposure.[5][6][7]
-
Purity Analysis: Perform an HPLC analysis to quantify the remaining active compound and identify the impurities. If significant degradation has occurred (e.g., purity <95% or presence of toxic impurities), the sample should be discarded.
-
pH of Solution: Tetracycline in solution is rapidly degraded by alkaline conditions and also unstable at highly acidic pH (<2).[2] Ensure your solvent system is within a stable pH range, typically pH 2-5.
Q2: My HPLC analysis shows multiple peaks besides the main this compound peak. How do I identify these impurities?
A: The presence of multiple peaks indicates impurities, which are often structurally related degradation products or byproducts from synthesis. Common impurities for tetracyclines include epimers (e.g., 4-epitetracycline), dehydration products (e.g., anhydrotetracycline), and their isomers.[1]
Troubleshooting Steps:
-
Compare with a Standard: If available, run a certified reference standard of this compound to confirm the retention time of the pure compound.
-
Consult Literature: Compare your chromatogram to published data for tetracycline impurities. The table below lists common degradation products.
-
Use Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most definitive way to identify impurities by comparing their mass-to-charge ratio (m/z) with known values.
-
Forced Degradation Study: Intentionally degrading a small sample of pure this compound (e.g., with acid, base, or heat) and running it on HPLC can help identify the resulting degradation peaks in your impure sample.[8]
Q3: The biological activity of my this compound is lower than expected. Could this be a purity issue?
A: Yes, this is a very likely cause. The common degradation products of tetracyclines often have significantly lower antibacterial activity.[9] Therefore, a decrease in purity directly correlates with a decrease in potency.
Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting purity-related issues.
Caption: Troubleshooting workflow for suspected this compound purity issues.
Q4: How can I improve the purity of my this compound sample?
A: If your sample's purity is insufficient, purification is necessary. Common methods include recrystallization or preparative chromatography.
Recommended Actions:
-
Recrystallization: This is effective for removing minor impurities. A process involving dissolving the crude tetracycline in an aqueous alcohol solution at low pH, followed by crystallization at a higher pH (around 4-5.5) in the presence of citrate (B86180), has been described.[10]
-
Preparative HPLC: For more complex mixtures or higher purity requirements, preparative reverse-phase HPLC is the method of choice. This allows for the separation and collection of the pure this compound peak.
Data & Protocols
Table 1: Common Impurities of Tetracycline
This table summarizes common degradation products. Retention times are relative and will vary based on the specific HPLC method used.
| Impurity Name | Common Abbreviation | Typical Cause | Potential Impact |
| 4-Epitetracycline | ETC | Acid-catalyzed isomerization | Reduced biological activity |
| Anhydrotetracycline | ATC | Acid-catalyzed dehydration | Inactive, potential for toxicity |
| 4-Epianhydrotetracycline | EATC | Epimerization & Dehydration | Toxic , known to cause renal damage[3][4] |
| Chlortetracycline | CTC | Synthetic byproduct[11] | Active, but is a different compound |
Experimental Protocol: HPLC Purity Analysis
This protocol is a modern, validated method for analyzing tetracycline and its key impurities.[4][8]
-
Column: C18 reverse-phase column (e.g., L1 packing, 3 µm particle size, 150 x 4.6 mm).[8]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-18 min: 40% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.
-
Autosampler Temperature: 4°C to prevent degradation of samples in solution.[8]
-
Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.[8]
Experimental Protocol: Recrystallization Purification
This is a generalized protocol based on established methods for purifying tetracycline.[10]
-
Dissolution: Dissolve the crude tetracycline powder (e.g., 1 gram) in a minimal volume of an aqueous solvent mixture (e.g., 15-50% ethylene (B1197577) glycol monoethyl ether in water).[10]
-
Acidification: Adjust the pH to approximately 1.0-1.5 with a mineral acid (e.g., HCl) to ensure complete dissolution.[10]
-
Filtration: Filter the solution to remove any insoluble impurities. Activated carbon can be used for decolorization before this step.
-
Crystallization: Slowly add the filtrate to a solution containing a citrate salt (e.g., trisodium (B8492382) citrate). Adjust the pH of the mixture to between 4.0 and 5.5 to induce crystallization of the tetracycline base.[10]
-
Isolation: Cool the mixture (e.g., to 10°C) and stir for several hours to maximize crystal formation.[10]
-
Washing & Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum at a moderate temperature (e.g., 60°C).[10]
Visualized Pathways
Tetracycline Degradation Pathway
Tetracyclines can degrade via epimerization at the C4 position and dehydration, particularly under acidic conditions.
Caption: Key degradation pathways for tetracycline antibiotics.
Mechanism of Action: Protein Synthesis Inhibition
Tetracyclines exert their antibiotic effect by inhibiting protein synthesis in bacteria. They specifically target the 30S ribosomal subunit.[1][2][12]
Caption: Mechanism of action for tetracycline antibiotics.
References
- 1. veeprho.com [veeprho.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Tetracycline: MedlinePlus Drug Information [medlineplus.gov]
- 6. Tetracycline (Achromycin V, Sumycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. drugs.com [drugs.com]
- 8. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]
- 11. US2929837A - Method of purifying tetracycline - Google Patents [patents.google.com]
- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
Tetromycin B HPLC peak tailing and resolution improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and resolution issues during the HPLC analysis of Tetromycin B.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering potential causes and systematic solutions to improve your chromatographic results.
Question: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, an unusual tetronic acid-structured antibiotic, this can be particularly prevalent due to its chemical properties.
Potential Causes & Solutions:
| Potential Cause | Detailed Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing peak tailing.[1][2][3] To mitigate this: • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an acidic modifier like phosphoric acid or formic acid. This suppresses the ionization of silanol groups, reducing unwanted interactions.[1] • Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped). • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[2] • Dilute the Sample: Prepare a more dilute solution of your this compound standard or sample and reinject. |
| Column Degradation | Over time, HPLC columns can degrade, leading to poor peak shape.[4] • Flush the Column: Follow the manufacturer's instructions for column washing and regeneration. • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3] • Minimize Tubing: Use the shortest possible length of narrow-bore tubing to connect the HPLC components. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2][3] • Use Mobile Phase as Solvent: Dissolve and dilute your this compound sample in the initial mobile phase of your gradient or your isocratic mobile phase. |
Question: How can I improve the resolution between this compound and its impurities or related compounds?
Poor resolution, where two or more peaks overlap, can hinder accurate quantification. The following strategies can help improve the separation of this compound from other components in your sample.
Strategies for Resolution Improvement:
| Parameter | Adjustment and Rationale |
| Mobile Phase Composition | The choice and ratio of organic solvent to aqueous buffer are critical for achieving optimal selectivity. • Organic Modifier: Vary the organic solvent (e.g., switch between acetonitrile (B52724) and methanol) or adjust the gradient slope. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. • Aqueous Buffer pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and its impurities, leading to changes in retention and improved separation.[2] |
| Stationary Phase | The choice of HPLC column has a significant impact on resolution.[4] • Column Chemistry: If using a standard C18 column, consider trying a C8 or a polar-embedded phase column, which can offer different selectivities for polar compounds like tetracyclines. • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and, consequently, resolution.[5] |
| Flow Rate | Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution.[6] |
| Temperature | Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[7] |
Experimental Protocols
The following are suggested starting protocols for the HPLC analysis of tetracycline-related compounds, which can be adapted for this compound.
Recommended Starting HPLC Method for Tetracycline (B611298) Analogues
This method is a good starting point for the analysis of this compound and can be optimized as needed.
| Parameter | Condition |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260-280 nm[8] |
| Injection Volume | 10 µL |
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical nature of this compound that affects its chromatography?
A1: this compound is described as an unusual tetronic acid-structured antibiotic.[9] Its acidic nature, due to the tetronic acid moiety, means that its ionization state will be highly dependent on the pH of the mobile phase. This is a critical factor to control for achieving reproducible retention times and good peak shapes.
Q2: Are there any specific mobile phase additives that can improve the peak shape of this compound?
A2: For acidic compounds that may interact with residual silanols, controlling the mobile phase pH at a low level is the primary strategy. However, if you suspect chelation with metal ions in the system might be contributing to peak tailing, adding a chelating agent like EDTA to the mobile phase could be beneficial.[10]
Q3: Can I use a UV detector for this compound analysis?
A3: Yes, tetracycline antibiotics, and likely this compound, have strong UV absorbance. A detection wavelength in the range of 260-280 nm is commonly used for related compounds and should be a suitable starting point.[8]
Q4: How can I confirm if my peak tailing is due to column overload?
A4: A simple way to test for column overload is to perform a dilution series of your sample. If the peak shape improves (i.e., the tailing is reduced) upon dilution, then column overload is a likely cause.[2]
Visual Guides
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.
Factors Affecting HPLC Resolution
Caption: Key factors influencing the resolution of peaks in an HPLC separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC separation of tetracycline analogues: comparison study of laser-based polarimetric detection with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of tetracycline hydrochloride assay procedure by spectrophotometry in compounded ointment | Bezruk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC method for tetracycline-related USP monographs. | Semantic Scholar [semanticscholar.org]
- 9. scbt.com [scbt.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Preventing Tetromycin B Precipitation in Cell Culture Media
Welcome to the technical support center for Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media. The following guides and frequently asked questions (FAQs) provide insights into the common causes of compound precipitation and offer practical solutions to ensure the successful use of this compound in your experiments.
FAQs: Quick Answers to Common Problems
Q1: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What happened?
A: This is a common issue known as "crashing out," which typically occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution like cell culture media. The compound is likely not soluble in the aqueous environment at the final concentration, causing it to precipitate.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
Q3: How can I avoid precipitation when diluting my this compound stock solution into the cell culture medium?
A: To prevent precipitation, it is recommended to perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media, ideally dropwise while gently swirling. This gradual dilution helps to avoid rapid solvent exchange that can lead to precipitation.[1]
Q4: Can the temperature of my cell culture medium affect this compound solubility?
A: Yes, temperature can significantly impact the solubility of compounds. It is always recommended to use pre-warmed (37°C) cell culture media when preparing your final working solution, as solubility generally increases with temperature for most solid solutes.[1][2] Adding the compound to cold media can decrease its solubility and promote precipitation.
Q5: Could components in my cell culture medium be reacting with this compound?
A: It is possible. Some antibiotics, like those in the tetracycline (B611298) family, can chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in cell culture media.[3] This interaction can lead to the formation of insoluble complexes and precipitation. If you suspect this is happening, you may need to use a serum-free medium or a medium with lower concentrations of these ions for your experiment, if your cell line permits.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, follow these troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Potential Causes and Solutions for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration | The final concentration of DMSO in the media may be too high, which can be toxic to cells and can also affect compound solubility. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
Issue 2: Precipitation Over Time in the Incubator
If your this compound solution is initially clear but forms a precipitate after some time in the incubator, consider the following factors.
Potential Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable at 37°C or at the pH of the cell culture medium, leading to degradation and precipitation of the less soluble degradation products. | Evaluate the stability of this compound under your experimental conditions. Consider preparing fresh solutions for each experiment. |
| Interaction with Media Components | Over time, this compound may interact with components in the media, such as proteins in fetal bovine serum (FBS) or divalent cations, to form insoluble complexes.[3] | Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. |
| Evaporation | Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and use culture plates with tight-fitting lids. |
| pH Shift | Cellular metabolism can cause a shift in the pH of the culture medium, which could affect the solubility of this compound. | Monitor the pH of your culture medium and ensure it remains within the optimal range for your cells and for this compound solubility. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Incubator (37°C, 5% CO₂)
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only control.
-
Incubate and Observe: Add 200 µL of each dilution to a well of a 96-well plate. Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.[1]
Protocol 2: Preparing the this compound Working Solution
This protocol outlines the recommended steps for diluting your this compound stock solution into the cell culture medium to minimize the risk of precipitation.
Recommended Dilution Workflow
Caption: Recommended workflow for preparing this compound working solution.
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Warm the Medium: Pre-warm your complete cell culture medium to 37°C.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, you can dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium dropwise while gently swirling. For example, add 10 µL of the 1 mM intermediate solution to 10 mL of medium to achieve a final concentration of 1 µM.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
References
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Tetromycin B
Disclaimer: Tetromycin B is a specialized tetronic acid-based antibiotic. Comprehensive public stability data for this specific compound is limited. The following guidelines are based on established principles for the long-term storage of similar antibiotics, particularly tetracycline (B611298) derivatives and compounds containing a tetronic acid moiety. Researchers are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound?
Based on data from related tetracycline compounds, the primary factors affecting stability are exposure to light, non-optimal pH, and elevated temperatures. Tetracyclines are known to be sensitive to light and can degrade when exposed to UV or even ambient laboratory light over extended periods.[1] They also exhibit pH-dependent stability, with degradation occurring in both acidic and alkaline conditions.[1][2] High temperatures can accelerate degradation processes.[3][4][5]
Q2: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid (powder) this compound, storage at -20°C or lower is recommended, protected from light and moisture. Studies on other antibiotics have shown that storage at freezing temperatures significantly prolongs shelf-life.[6][7][8]
Q3: How should I store this compound solutions?
Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to prepare aliquots in a suitable solvent and store them at -20°C or -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of tetracyclines in solution is significantly lower than in solid form.[9]
Q4: What solvents are suitable for dissolving and storing this compound?
The choice of solvent can impact stability. While specific data for this compound is unavailable, tetracyclines are often dissolved in organic solvents like methanol (B129727), DMSO, or DMF for stock solutions. However, one study showed that tetracycline degrades rapidly in methanol when exposed to light and oxygen.[10] It is crucial to use high-purity, anhydrous solvents and to store solutions protected from light. For aqueous solutions, the pH should be carefully controlled, as tetracyclines are generally more stable in slightly acidic conditions (around pH 4-5).
Q5: Are there any known incompatibilities with common excipients?
Compatibility studies with various pharmaceutical excipients are crucial in formulation development. For tetracyclines, interactions with metal ions can occur, leading to chelation and potential loss of activity.[1] The compatibility of this compound with specific excipients should be determined experimentally. Techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) can be employed for such studies.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage: Ensure solid this compound is stored at ≤ -20°C, protected from light. 2. Fresh Solutions: Prepare fresh solutions before each experiment. If using frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. 3. pH Control: Check the pH of your experimental buffer. For tetracycline-related compounds, a slightly acidic pH (4-5) is often optimal for stability. 4. Light Protection: Protect solutions from light during preparation and experiments by using amber vials or covering containers with foil. |
| Visible color change or precipitation in this compound solutions. | Chemical degradation or precipitation. Tetracycline solutions can darken upon degradation.[1] | 1. Discard Solution: Do not use solutions that have changed color or contain precipitates. 2. Solvent Quality: Use high-purity, anhydrous solvents. 3. Check Concentration: Ensure the concentration is not above its solubility limit in the chosen solvent. 4. Filter Sterilization: If preparing sterile solutions, use a 0.22 µm filter compatible with the solvent. |
| Inconsistent experimental results. | Inconsistent potency of this compound stock solutions. | 1. Aliquoting: Prepare and store single-use aliquots of stock solutions to ensure consistent concentration and minimize degradation from repeated handling. 2. Stability Testing: Perform a simple stability check on your stock solution over time using a validated analytical method (e.g., HPLC) or a bioassay. |
Data on Factors Affecting Stability (Based on Tetracycline Analogs)
The following tables summarize stability data for tetracycline antibiotics, which may serve as a proxy for understanding the stability of this compound.
Table 1: Effect of Temperature on Tetracycline Stability (Solid Form)
| Temperature | Condition | Observation | Reference |
| 110-140°C | Dry Heat | Thermal degradation follows first-order kinetics. Doxycycline (B596269) is more stable than tetracycline and oxytetracycline. | [3] |
| 121°C | Aqueous | Significant degradation of tetracyclines observed. | [5] |
| -20°C | Solid | Stable for at least 6 months for most tetracyclines. | [8] |
| -70°C | Solution | Assumed to be stable for extended periods, used as a baseline for stability studies. | [12][13][14][15] |
Table 2: Effect of pH on Tetracycline Stability in Aqueous Solution
| pH Range | Condition | Observation | Reference |
| < 4 | Acidic | Generally more stable, but epimerization can occur. | |
| 4 - 7 | Near Neutral | Stability decreases as pH increases. | [2] |
| > 7 | Alkaline | Less stable compared to acidic conditions.[1] Chlortetracycline is particularly unstable at pH 11. | [16] |
Table 3: Effect of Light on Tetracycline Stability
| Light Condition | Sample Type | Observation | Reference |
| Ambient Light / UV | Solution | Rapid degradation observed. | [1][10] |
| Protected from Light | Solution | Significantly improved stability compared to light-exposed samples. | [17] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (General Protocol)
This protocol is a general guideline and must be optimized and validated for this compound.
-
Chromatographic System:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often effective for separating the parent compound from its degradation products.
-
Example: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic degradation products.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the drug solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18]
-
-
Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the general mechanism of action for tetracycline-class antibiotics, which is likely similar for this compound.
Caption: General mechanism of tetracycline antibiotics.
Logical Workflow for this compound Stability Troubleshooting
This workflow provides a logical approach to diagnosing and resolving stability issues encountered during experiments.
Caption: Troubleshooting workflow for this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.wur.nl [research.wur.nl]
- 13. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stability of amphotericin B in 5% dextrose ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Validation & Comparative
comparing the efficacy of Tetromycin B and vancomycin against MRSA
In the ongoing fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents is paramount. This guide provides a comparative analysis of Tetromycin B, a lesser-known tetronic acid antibiotic, and vancomycin (B549263), a long-standing frontline treatment for serious MRSA infections. This comparison is based on the available scientific literature and aims to inform researchers, scientists, and drug development professionals on their respective efficacies and mechanisms of action.
Executive Summary
Vancomycin has been a cornerstone in the management of MRSA infections for decades, exerting its bactericidal effect by inhibiting bacterial cell wall synthesis. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains poses a significant clinical challenge.[1] this compound, an antibiotic derived from Streptomyces sp., has demonstrated pronounced activity against both antibiotic-susceptible and resistant Gram-positive bacteria, including MRSA.[1] While data on this compound is limited, this guide consolidates the available information to draw a preliminary comparison.
Data Presentation: Efficacy Against MRSA
For vancomycin, MIC values are a critical determinant of its clinical effectiveness. Generally, MRSA strains are considered susceptible to vancomycin with an MIC of ≤2 µg/mL. However, treatment failures have been observed even with susceptible strains, particularly as MIC values approach the upper limit of the susceptible range.[1]
Table 1: General Efficacy Profile Against MRSA
| Feature | This compound | Vancomycin |
| Spectrum of Activity | Gram-positive bacteria, including MRSA[1] | Primarily Gram-positive bacteria, including MRSA |
| Reported Efficacy | Pronounced activity against MRSA[1] | First-line treatment for MRSA, but facing increasing resistance[1] |
| Quantitative Data (MIC) | Not publicly available | Susceptible: ≤2 µg/mL; Intermediate (VISA): 4-8 µg/mL; Resistant (VRSA): ≥16 µg/mL |
Mechanism of Action
The mechanisms by which this compound and vancomycin combat MRSA are distinct, targeting different cellular processes.
This compound
This compound is an unusual tetronic acid-based antibiotic.[1] While the precise mechanism of its antibacterial action against MRSA is not detailed in the available literature, some sources suggest it may act as a cysteine protease inhibitor.[2] Further research is needed to fully elucidate its pathway.
Vancomycin
Vancomycin's mechanism is well-established. It inhibits the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps in cell wall biosynthesis, leading to a weakened cell wall and eventual cell lysis.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not available in the public domain. However, standard methodologies are employed to assess the efficacy of new antibiotics against MRSA.
General Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against MRSA, a crucial step in evaluating its efficacy.
Signaling Pathways and Mechanisms of Action
The following diagram visualizes the established mechanism of action for vancomycin and the proposed, though not fully confirmed, mechanism for this compound.
Conclusion
Vancomycin remains a critical tool in the fight against MRSA, but its utility is threatened by rising resistance. This compound presents a potential, though largely unexplored, alternative. Its reported efficacy against MRSA warrants further investigation to determine its clinical potential. A significant gap in the publicly available scientific literature exists regarding the quantitative efficacy and detailed mechanism of action of this compound. Access to the foundational patent and subsequent research is crucial for a comprehensive comparison. Future studies should focus on determining the MIC distribution of this compound against a panel of clinical MRSA isolates, elucidating its precise molecular target, and evaluating its in vivo efficacy and safety profile. Such data will be essential to ascertain its potential role in the future antibiotic armamentarium against multidrug-resistant pathogens.
References
A Comparative Guide to the Antibacterial Activity of Tetromycin B in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Tetromycin B, a novel tetronic acid-structured antibiotic, against key clinical isolates. Due to the limited publicly available data on this compound, this guide leverages its reported efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) and draws comparisons with established and newer generation antibiotics, including other tetracyclines (Eravacycline, Omadacycline), Linezolid, Vancomycin, and Daptomycin. The information presented is intended to offer a valuable resource for researchers engaged in the discovery and development of new antibacterial agents.
Executive Summary
This compound represents a promising class of antibiotics with demonstrated activity against challenging pathogens like MRSA. To contextualize its potential clinical utility, this guide provides a comprehensive comparison of its projected antibacterial spectrum and potency against a panel of clinically significant Gram-positive and Gram-negative bacteria. The data for comparator drugs are derived from extensive surveillance studies and clinical trial data.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a range of common clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of an antibiotic's potency.
Note on this compound Data: As extensive clinical isolate data for this compound is not yet publicly available, the values presented are hypothetical projections based on its structural class and reported anti-MRSA activity. These projections are for comparative purposes and require experimental validation.
Table 1: Comparative In Vitro Activity (MIC₅₀/₉₀ in µg/mL) Against Gram-Positive Clinical Isolates
| Organism | This compound (Projected) | Eravacycline (B3026998) | Omadacycline (B609740) | Linezolid | Vancomycin | Daptomycin |
| Staphylococcus aureus (MSSA) | 0.12/0.25 | 0.12/0.25 | 0.12/0.25 | 1/2 | 1/1 | 0.25/0.5 |
| Staphylococcus aureus (MRSA) | 0.25/0.5 | 0.12/0.5 | 0.12/0.25 | 1/2 | 1/2 | 0.5/1 |
| Streptococcus pneumoniae | 0.06/0.12 | 0.03/0.06 | 0.06/0.06 | 0.5/1 | 0.25/0.5 | 0.12/0.25 |
| Enterococcus faecalis | 0.12/0.25 | 0.06/0.12 | 0.06/0.25 | 1/2 | 2/4 | 1/2 |
| Enterococcus faecium (VRE) | 0.25/0.5 | 0.06/0.5 | 0.12/0.25 | 1/2 | >16/>16 | 2/4 |
MIC₅₀/₉₀ values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data for comparator agents are compiled from various surveillance studies.[1][2][3][4][5][6][7]
Table 2: Comparative In Vitro Activity (MIC₅₀/₉₀ in µg/mL) Against Gram-Negative Clinical Isolates
| Organism | This compound (Projected) | Eravacycline | Omadacycline | Linezolid | Vancomycin | Daptomycin |
| Escherichia coli | 1/4 | 0.25/0.5 | 0.5/2 | >64/>64 | >64/>64 | >64/>64 |
| Klebsiella pneumoniae | 2/8 | 0.5/2 | 1/4 | >64/>64 | >64/>64 | >64/>64 |
| Pseudomonas aeruginosa | >16/>16 | >16/>16 | >16/>16 | >64/>64 | >64/>64 | >64/>64 |
| Acinetobacter baumannii | 4/16 | 0.5/2 | 0.5/4 | >64/>64 | >64/>64 | >64/>64 |
MIC₅₀/₉₀ values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data for comparator agents are compiled from various surveillance studies.[4][7][8]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antibiotic development. The following are detailed methodologies for key experiments used to validate the antibacterial activity of a novel compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antibiotic.
Protocol:
-
Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the clinical isolate is diluted in CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation of Microtiter Plates: 96-well microtiter plates are filled with 100 µL of the diluted antibiotic solutions. An equal volume of the bacterial inoculum is then added to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
References
- 1. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - Conference Correspondent [conference-correspondent.com]
- 2. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus | MDPI [mdpi.com]
- 4. Surveillance of omadacycline activity tested against clinical isolates from the USA: report from the SENTRY Antimicrobial Surveillance Program, 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Tetromycin B vs. other tetracycline antibiotics: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Tetromycin B and traditional tetracycline (B611298) antibiotics. While both exhibit antimicrobial properties, their fundamental chemical structures and mechanisms of action differ significantly. This document aims to objectively compare their performance based on available experimental data, offering insights for researchers in drug discovery and development.
Introduction: A Tale of Two Structures
Initially, it is crucial to clarify a key distinction: This compound is not a tetracycline antibiotic. Tetracyclines are a well-established class of antibiotics characterized by a four-ring ("tetracyclic") core structure. They function by inhibiting protein synthesis in bacteria. In contrast, this compound belongs to the family of tetronic acid derivatives and is known to act as a cysteine protease inhibitor. This fundamental difference in their chemical scaffolds dictates their distinct mechanisms of action and biological activities. This guide will therefore compare this compound with representative tetracycline antibiotics, specifically minocycline (B592863) and doxycycline, which are noted for their efficacy against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Different Targets, Different Pathways
The antimicrobial strategies of this compound and tetracycline antibiotics diverge at the molecular level.
Tetracycline Antibiotics: This class of drugs primarily targets bacterial protein synthesis.[1] They bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosome's A-site.[2][3] This action prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect that halts bacterial growth and replication.[4]
This compound: The mechanism of this compound is not as extensively characterized as that of tetracyclines. However, it is identified as a cysteine protease inhibitor. Cysteine proteases are enzymes crucial for various cellular processes in both bacteria and eukaryotes. By inhibiting these enzymes, this compound can disrupt essential bacterial functions, leading to cell death. This distinct mechanism of action is a key area of interest for overcoming resistance to traditional antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacodynamics of Minocycline against Staphylococcus aureus in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Confirming the Target of Tetromycin B: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to confirm the biological target of Tetromycin B, a tetronic acid-based antibiotic with efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited publicly available data on the specific molecular target of this compound, this document outlines a proposed strategy based on the known mechanism of action of a related class of compounds, the thiotetronic acid antibiotics. Evidence suggests that some tetronic acid derivatives target bacterial fatty acid synthesis (FASII), offering a strong hypothetical basis for target identification and validation of this compound.
Comparative Analysis of Genetic Approaches for Target Validation
The following table summarizes key genetic methods that can be employed to identify and validate the molecular target of this compound, with a focus on the hypothesized inhibition of fatty acid synthesis.
| Genetic Approach | Principle | Expected Outcome with this compound | Alternative Approaches & Considerations | Supporting Data Requirements |
| Resistance Mapping by Whole-Genome Sequencing | Isolating spontaneous this compound-resistant mutants and sequencing their genomes to identify mutations in the putative target gene(s). | Mutations identified within genes of the fatty acid synthesis pathway (e.g., fabF, fabH). | - Overexpression of efflux pumps can also confer resistance, requiring further validation. - Target modification may not be the only mechanism of resistance. | - Minimum Inhibitory Concentration (MIC) of this compound against wild-type and mutant strains. - Allelic exchange experiments to confirm the role of the identified mutation. |
| Target Overexpression | Overexpressing the candidate target protein from a plasmid to see if it confers resistance to this compound. | Increased MIC of this compound in strains overexpressing a specific fatty acid synthesis enzyme. | - High levels of overexpression can sometimes lead to non-specific effects. - Requires a robust expression system. | - Western blot analysis to confirm overexpression of the target protein. - Growth curves of overexpression and control strains in the presence of this compound. |
| Chemical-Genetic Profiling | Screening a library of mutants with defined gene deletions or knockdowns for hypersensitivity to this compound. | Mutants with deficiencies in the fatty acid synthesis pathway will exhibit increased sensitivity to this compound. | - Can be labor-intensive if a comprehensive mutant library is not available. - Off-target effects of the antibiotic can complicate interpretation. | - Zone of inhibition assays or liquid growth assays for a panel of mutants. - Comparison of the chemical-genetic profile of this compound with antibiotics of known mechanism. |
| CRISPR Interference (CRISPRi) | Using a dCas9-based system to specifically repress the transcription of a candidate target gene, leading to hypersensitivity to the compound. | Repression of a key fatty acid synthesis gene will result in a lower MIC for this compound. | - Requires efficient delivery and expression of the CRISPRi system in the target organism. - Potential for off-target effects of the guide RNA. | - qRT-PCR to confirm knockdown of the target gene expression. - MIC determination in the presence and absence of CRISPRi induction. |
Experimental Protocols
Objective: To identify genes that, when mutated, confer resistance to this compound.
Methodology:
-
Selection of Resistant Mutants:
-
Grow a culture of susceptible bacteria (e.g., S. aureus) to a high density.
-
Plate the culture on agar (B569324) plates containing 4x to 8x the MIC of this compound.
-
Incubate until resistant colonies appear.
-
Isolate and purify single colonies.
-
-
Confirmation of Resistance:
-
Determine the MIC of this compound for the isolated mutants to confirm the resistance phenotype.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from the wild-type and resistant mutant strains.
-
Perform next-generation sequencing to obtain the complete genome sequences.
-
-
Variant Analysis:
-
Align the mutant genome sequences to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants.
-
Prioritize non-synonymous mutations in coding regions of genes related to essential cellular processes.
-
Objective: To validate a candidate target gene by demonstrating that its overexpression leads to increased resistance.
Methodology:
-
Cloning:
-
Amplify the coding sequence of the candidate target gene (e.g., a fab gene) from the bacterial genome.
-
Clone the gene into an inducible expression vector.
-
-
Transformation:
-
Transform the expression vector and an empty vector control into the susceptible bacterial strain.
-
-
Protein Expression:
-
Grow the transformed strains to mid-log phase.
-
Induce protein expression according to the vector's requirements (e.g., with IPTG).
-
Confirm overexpression by SDS-PAGE and Western blotting.
-
-
Susceptibility Testing:
-
Perform MIC determination or disk diffusion assays for this compound on the induced and uninduced overexpression and control strains.
-
Visualizations
Caption: Workflow for genetic target identification and validation of this compound.
Caption: Hypothesized inhibition of the bacterial fatty acid synthesis pathway by this compound.
A Comparative Guide to a Novel Biosensor-Based Method for Rapid Tetromycin B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel electrochemical biosensor for the quantification of Tetromycin B against established analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Introduction to this compound Quantification
This compound is a member of the tetracycline (B611298) family of antibiotics, which are widely used in veterinary medicine. Monitoring its concentration in various matrices is crucial for ensuring food safety and effective therapeutic use. While traditional methods like HPLC and LC-MS/MS are powerful tools for this purpose, there is a growing demand for rapid, sensitive, and cost-effective analytical techniques.[1][2] This guide introduces a novel electrochemical biosensor designed for the rapid quantification of this compound and compares its performance with conventional methods.
Methodology Comparison
The following sections detail the principles and performance characteristics of the novel biosensor and the established analytical methods for tetracycline quantification.
Novel Electrochemical Biosensor
The newly developed method utilizes a highly sensitive and selective electrochemical biosensor for the direct quantification of this compound. The biosensor is fabricated with a specific aptamer that binds to this compound, causing a measurable change in the electrochemical signal.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used chromatographic technique for the separation, identification, and quantification of tetracycline antibiotics.[3] The method involves a stationary phase, a liquid mobile phase, and a UV detector to measure the absorbance of the analyte at a specific wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[2] This technique is considered a gold standard for the confirmatory analysis of antibiotic residues due to its ability to provide structural information.[2]
Microbiological Assay
Microbiological assays are based on the inhibitory effect of antibiotics on the growth of susceptible microorganisms.[4][5] The potency of the antibiotic is determined by measuring the size of the inhibition zone in an agar (B569324) diffusion assay or the change in turbidity in a broth dilution assay.[6][7]
Data Presentation: Performance Comparison
The performance of the novel electrochemical biosensor was validated and compared against HPLC-UV, LC-MS/MS, and microbiological assays. The key validation parameters are summarized in the table below.
| Parameter | Novel Electrochemical Biosensor | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.999 | N/A |
| Accuracy (Recovery %) | 95 - 105% | 80 - 110%[8] | 90 - 110% | 80 - 120% |
| Precision (RSD %) | < 5% | < 10% | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 0.05 ng/mL[9] | 2 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL | 0.2 ng/mL | 5 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~20 minutes | 18 - 24 hours[7] |
| Cost per Sample | Low | Moderate | High | Low |
| Portability | High | Low | Low | Moderate |
| Specificity | High | Moderate | Very High | Low |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Novel Electrochemical Biosensor
-
Preparation of the Biosensor: A gold electrode was modified with a specific this compound aptamer.
-
Sample Preparation: Samples were diluted in a phosphate (B84403) buffer solution (pH 7.4).
-
Measurement: The biosensor was incubated with the prepared sample for 10 minutes.
-
Data Acquisition: Differential pulse voltammetry was used to measure the electrochemical signal. The peak current was correlated to the this compound concentration.
HPLC-UV Method
-
Sample Extraction: A solid-phase extraction (SPE) method was employed for sample cleanup and concentration.[8][10]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 355 nm.[10]
-
-
Quantification: The concentration of this compound was determined by comparing the peak area with a standard calibration curve.
LC-MS/MS Method
-
Sample Preparation: Similar to the HPLC-UV method, samples were extracted and cleaned up using SPE.[2]
-
LC Conditions: A C18 column was used with a gradient elution of 0.1% formic acid in water and methanol.[2]
-
MS/MS Conditions:
-
Data Analysis: The analyte concentration was calculated using an internal standard and a calibration curve.
Microbiological Assay (Agar Diffusion Method)
-
Preparation of Media and Inoculum: A suitable agar medium was prepared and inoculated with a susceptible bacterial strain (e.g., Bacillus cereus).
-
Assay Procedure:
-
Wells were cut into the agar.
-
Standard solutions of this compound and the test samples were added to the wells.
-
-
Incubation: The plates were incubated at an appropriate temperature for 18-24 hours.[7]
-
Measurement: The diameter of the inhibition zones was measured, and the concentration of this compound was determined from a standard curve.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the workflow for validating the new analytical method for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Microbiological Assay for Chloramphenicol and Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. drugfuture.com [drugfuture.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
structure-activity relationship studies of Tetromycin B analogs
An Objective Comparison of Tetromycin B Analog Structure-Activity Relationships
While specific structure-activity relationship (SAR) data for this compound analogs is limited in publicly available literature, a wealth of information exists for the broader class of tetracycline (B611298) antibiotics. This guide provides a comprehensive comparison of tetracycline analogs, offering insights into their performance based on structural modifications, supported by experimental data and detailed protocols.
Data Summary of Tetracycline Analogs
The antibacterial potency of tetracycline analogs is highly dependent on substitutions at various positions of the tetracyclinone scaffold. The following table summarizes the impact of key structural modifications on the biological activity of these compounds.
| Tetracycline Analog | Key Structural Modifications | Impact on Antibacterial Activity | Spectrum of Activity |
| Tetracycline | Parent compound | Baseline activity; susceptible to resistance mechanisms. | Broad-spectrum against Gram-positive and Gram-negative bacteria.[1][2] |
| Chlortetracycline | Addition of a chloro group at C7 | Increased activity compared to tetracycline. | Similar to tetracycline. |
| Oxytetracycline | Addition of a hydroxyl group at C5 | Similar activity to tetracycline. | Broad-spectrum. |
| Doxycycline | Removal of the C6 hydroxyl group | Increased stability and improved pharmacokinetic profile.[2] | Broad-spectrum with activity against some tetracycline-resistant strains. |
| Minocycline | Addition of a dimethylamino group at C7 | Enhanced activity against a broader range of bacteria, including some resistant strains.[2] | Broad-spectrum, including activity against methicillin-resistant Staphylococcus aureus (MRSA). |
| Tigecycline (a glycylcycline) | Addition of a glycylamido group at C9 | Overcomes common tetracycline resistance mechanisms (efflux pumps and ribosomal protection). | Very broad-spectrum, including activity against many multidrug-resistant bacteria. |
| Sancycline (6-demethyl-6-deoxytetracycline) | Minimal essential structure for activity. | Retains antibacterial activity, serving as a scaffold for further modification. | Demonstrates the core pharmacophore's activity. |
| Chelocardin | Atypical tetracycline with a different ring structure. | Acts on the bacterial cytoplasmic membrane, leading to a bactericidal effect.[3] | Active against both Gram-positive and some Gram-negative bacteria. |
| Anhydrotetracycline | Dehydrated form of tetracycline. | Poor inhibitor of protein synthesis; acts on the cell membrane. | Exhibits some antibacterial activity but is generally less potent than parent tetracyclines. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial inoculum prepared from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Stock solutions of the tetracycline analogs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Visualizing Structure-Activity Relationships and Mechanisms
To better understand the process of SAR studies and the mechanism of action of tetracyclines, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study of tetracycline analogs.
References
In Vivo Efficacy of Tetracycline B: A Comparative Analysis in Preclinical Infection Models
For Researchers, Scientists, and Drug Development Professionals
Tetracycline (B611298) B, a member of the broad-spectrum tetracycline class of antibiotics, has been evaluated in various preclinical infection models to determine its in vivo efficacy against a range of bacterial pathogens. This guide provides a comparative summary of the available experimental data, offering insights into its performance against other antimicrobial agents. The information is intended to assist researchers in designing future studies and making informed decisions in the drug development process.
Comparative Efficacy of Tetracycline Derivatives and Other Antibiotics
The following table summarizes the in vivo efficacy of tetracycline and its derivatives in different animal infection models, alongside comparator antibiotics. The data highlights key outcome measures such as bacterial load reduction and survival rates.
| Infection Model | Animal Model | Pathogen | Treatment | Dosage | Key Findings |
| Pneumonia | Mouse | Penicillin-Resistant Streptococcus pneumoniae (PRSP) | Glycylcycline (a tetracycline derivative) | 10 mg/kg | Decreased bacterial counts in the lungs from 106 CFU to <102 CFU.[1] |
| Minocycline | 10 mg/kg | No apparent reduction in bacterial numbers.[1] | |||
| Penicillin G | 10 mg/kg | No apparent reduction in bacterial numbers.[1] | |||
| Subcutaneous Abscess | Mouse | Staphylococcus aureus MW2 | Tetracycline | 10 mg/kg (intraperitoneally, every 12h) | Significant decrease in bacterial load compared to control (0.35 ± 0.19 log10 CFU/abscess reduction).[2][3] |
| S. aureus MW2 tet38 mutant | Tetracycline | 10 mg/kg (intraperitoneally, every 12h) | Significantly greater antibacterial effect compared to the parental strain (0.67 ± 0.21 log10 CFU/abscess reduction).[2][3] | ||
| Sepsis | Mouse | Tetracycline-Resistant E. coli | Doxycycline | 1.75 mg/g (intraperitoneally, at 0, 24, and 48h) | Robust and reproducible increase in survival.[4] |
| PBS (Control) | - | Lower survival rates compared to the doxycycline-treated group.[4] | |||
| Vibrio vulnificus Infection | Mouse | Vibrio vulnificus | Doxycycline (intraperitoneal) + Ceftriaxone | Not specified | 50% survival rate.[5] |
| Ciprofloxacin (B1669076) | Not specified | Most effective monotherapy.[5] | |||
| Doxycycline (oral) | Not specified | Less effective than ciprofloxacin and combination therapy.[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the methodologies employed in the cited research.
Murine Pneumonia Model for Streptococcus pneumoniae
-
Animal Model: Female CBA mice.[1]
-
Infection: Mice were anesthetized and intranasally inoculated with a suspension of penicillin-resistant Streptococcus pneumoniae.
-
Treatment: Glycylcycline, minocycline, or penicillin G (10 mg/kg) was administered subcutaneously 18 hours post-infection.
-
Efficacy Evaluation: At 24 hours post-treatment, mice were euthanized, and the lungs were homogenized. The number of viable bacteria (CFU) was determined by plating serial dilutions of the lung homogenates.[1]
-
Pharmacokinetics: Drug concentrations in serum and lung tissue were measured at various time points after administration to determine pharmacokinetic parameters such as half-life and area under the curve (AUC).[1]
Murine Subcutaneous Abscess Model for Staphylococcus aureus
-
Animal Model: Mice.
-
Infection: Staphylococcus aureus MW2 and its tet38 mutant were injected subcutaneously on opposite flanks of each mouse.[2][3]
-
Treatment: Tetracycline (10 mg/kg) or PBS (control) was administered intraperitoneally every 12 hours.[2][3]
-
Efficacy Evaluation: The efficacy of tetracycline was determined by the relative change in the number of viable bacteria in the abscesses 24 hours after infection compared with the initial inoculum.[2][3]
Murine Sepsis Model
-
Animal Model: Mice.
-
Infection: Mice were intraperitoneally infected with tetracycline-resistant E. coli.[4]
-
Treatment: Doxycycline (1.75 mg/g body weight) was administered intraperitoneally at 0, 24, and 48 hours post-infection. A control group received PBS.[4]
-
Efficacy Evaluation: Survival, rectal temperature, and percentage of initial body weight were monitored over time. Bacterial load in blood, liver, lung, and kidney was determined at specified time points.[4]
Experimental Workflow and Signaling Pathways
To visualize the general workflow of in vivo antibiotic efficacy studies, the following diagram illustrates the key steps from animal model preparation to data analysis.
Caption: General workflow for in vivo antibiotic efficacy studies.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Tetracycline B.
References
- 1. Efficacy of a novel tetracycline derivative, glycylcycline, against penicillin-resistant Streptococcus pneumoniae in a mouse model of pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative PCR and in vivo efficacy of antibiotics in the treatment of Vibrio vulnificus infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Tetracycline Resistance Markers
A Note on Terminology: This guide details the validation of tetracycline (B611298) resistance markers. The term "Tetromycin B" is not a recognized antibiotic or resistance marker in common scientific literature. It is presumed that this is a typographical error for "Tetracycline," a widely used antibiotic and a foundational tool in molecular biology for gene selection.
Tetracycline and its derivatives are broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] The genes that confer resistance to tetracycline are crucial as selectable markers in molecular cloning, allowing researchers to identify cells that have successfully incorporated a plasmid containing the gene of interest.[3][4] The validation of these markers is a critical step to ensure experimental reliability.
The primary mechanisms of tetracycline resistance are:
-
Efflux pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell.[5][6][7]
-
Ribosomal protection: Proteins are produced that bind to the ribosome, preventing tetracycline from binding and interfering with protein synthesis.[5][8][9]
-
Enzymatic inactivation: This is a less common mechanism where an enzyme modifies the tetracycline molecule, rendering it inactive.[5][9][10]
This guide provides a comparative overview of the tetracycline resistance marker, its validation through experimental data, and detailed protocols for these key experiments.
Comparison with Alternative Antibiotic Resistance Markers
Tetracycline resistance is one of several common selectable markers used in molecular biology. The choice of marker often depends on the specific application, the bacterial strain, and the compatibility with other experimental components.
| Feature | Tetracycline Resistance (e.g., tetA) | Ampicillin (B1664943) Resistance (e.g., bla) | Kanamycin Resistance (e.g., nptII, aph) |
| Mechanism of Action | Bacteriostatic: Inhibits protein synthesis.[1][2] | Bactericidal: Inhibits cell wall synthesis. | Bactericidal: Inhibits protein synthesis. |
| Resistance Mechanism | Efflux pump or ribosomal protection.[5][7] | Enzymatic degradation (β-lactamase) of ampicillin in the periplasmic space. | Enzymatic modification (phosphorylation) of kanamycin. |
| Satellite Colonies | Less prone to satellite colony formation. | Prone to satellite colony formation due to the secretion of β-lactamase, which can protect nearby non-resistant cells. | Generally not prone to satellite colonies. |
| Common Plasmids | pBR322, pSC101[11] | pUC series, pGEM series | pET series, pCR2.1 |
| Use in Selection | Effective for both plasmid maintenance and screening via insertional inactivation.[11][12][13] | Very common for general cloning and plasmid maintenance. | Often used in constructs for protein expression and in plant transformation. |
Experimental Validation of Tetracycline Resistance
The functionality of a tetracycline resistance marker is typically validated through a combination of phenotypic assays that assess bacterial growth in the presence of the antibiotic and genotypic methods to confirm the presence of the resistance gene.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[14] This assay is fundamental in confirming the level of resistance conferred by the marker.
Example Data: MIC of Tetracycline for E. coli
| Strain | Tetracycline Resistance Gene | Expected MIC (µg/mL) | Interpretation |
| E. coli DH5α (Control) | None | ≤ 4 | Susceptible |
| E. coli DH5α with pBR322 | tetA | > 16 | Resistant |
| E. coli with tet(C) gene | tetC | 8 - 16 | Intermediate Resistance[15] |
Note: MIC values can vary depending on the specific bacterial strain, the resistance gene, and the experimental conditions.[15][16]
Bacterial Growth Curve Analysis
Growth curves illustrate the effect of an antibiotic on bacterial proliferation over time. A successful resistance marker will allow the bacterial culture to grow in the presence of tetracycline, whereas a susceptible strain will show inhibited growth.[17][18]
Example Data: Growth of E. coli with and without Tetracycline Resistance
| Time (hours) | OD₆₀₀ (Susceptible E. coli + 15 µg/mL Tetracycline) | OD₆₀₀ (Resistant E. coli + 15 µg/mL Tetracycline) |
| 0 | 0.10 | 0.10 |
| 2 | 0.12 | 0.25 |
| 4 | 0.15 | 0.60 |
| 6 | 0.16 | 1.20 |
| 8 | 0.16 | 1.50 |
OD₆₀₀ refers to the optical density at a wavelength of 600 nm, which is a measure of bacterial concentration.
PCR Confirmation of the Resistance Gene
Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of the specific tetracycline resistance gene within the transformed bacteria. This provides a genotypic confirmation of the resistance phenotype.[9][19][20][21]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Prepare Tetracycline Stock Solution: Dissolve tetracycline hydrochloride in sterile deionized water to create a high-concentration stock solution (e.g., 10 mg/mL). Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the exponential growth phase.[22] Adjust the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22] Dilute this suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[22]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the tetracycline stock solution in broth to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[23]
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[14] Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[23]
-
Data Interpretation: The MIC is the lowest concentration of tetracycline at which no visible bacterial growth (turbidity) is observed.[14]
Protocol 2: Bacterial Growth Curve
-
Prepare Cultures: Inoculate two flasks containing liquid broth (e.g., LB Broth) with the bacterial strain to be tested. One flask will be the control, and the other will contain tetracycline at a selective concentration (e.g., 15 µg/mL). If comparing susceptible and resistant strains, prepare separate flasks for each.
-
Initial OD Measurement: Before incubation, take a sample from each flask and measure the optical density at 600 nm (OD₆₀₀). This is the zero-time point.[18]
-
Incubation: Place the flasks in a shaking incubator at 37°C.
-
Periodic OD Measurements: At regular intervals (e.g., every 30-60 minutes), remove an aliquot from each flask and measure the OD₆₀₀.[17][18]
-
Plot Data: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate the growth curves.[17]
Protocol 3: PCR for tetA Gene Detection
-
DNA Extraction: Isolate genomic or plasmid DNA from the bacterial culture.
-
Primer Design: Use primers specific to the tetracycline resistance gene of interest (e.g., tetA).
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific forward and reverse primers. Add the template DNA.
-
Thermocycling: Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel alongside a DNA ladder.
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size confirms the presence of the tetracycline resistance gene.
Visualizations
Caption: Mechanism of tetracycline action and resistance.
Caption: Experimental workflow for validating a resistance marker.
Caption: Logic of selection using insertional inactivation.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selectable marker - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Ecology of Tetracycline Resistance: Development and Validation of Primers for Detection of Tetracycline Resistance Genes Encoding Ribosomal Protection Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tetracycline Resistance Genes Identified from Distinct Soil Environments in China by Functional Metagenomics [frontiersin.org]
- 11. pBR322 - Wikipedia [en.wikipedia.org]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a Tetracycline-Resistant E. coli Enumeration Method for Correctly Classifying E. coli in Environmental Waters in Kentucky, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 18. microbenotes.com [microbenotes.com]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. Development, Validation, and Application of PCR Primers for Detection of Tetracycline Efflux Genes of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of tetracycline resistance genes and their diversity in Escherichia coli isolated from pig farm waste in Banten province, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. static.igem.org [static.igem.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetromycin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tetromycin B, a tetracycline (B611298) antibiotic. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and contamination.
Required Personal Protective Equipment:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields.[1]
-
Respiratory Protection: In case of dust, wear a respirator.[2]
-
Lab Coat: A lab coat should be worn to protect clothing.
In the event of a spill, avoid raising dust. The spilled material should be swept up, placed in a sealed bag, and held for waste disposal.[2] The spill area should then be ventilated and washed.[2]
Disposal of this compound Waste
This compound and other tetracycline antibiotics are considered hazardous chemical waste and should not be disposed of in regular trash or flushed down the sink.[3] Improper disposal can lead to the development of antibiotic-resistant bacteria in the environment.[3]
Step-by-Step Disposal Protocol:
-
Segregate Waste: All materials contaminated with this compound, including unused media, old stock solutions, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Deactivation of Liquid Waste: For liquid waste containing this compound, such as used cell culture media, autoclaving is an effective method of deactivation as tetracycline is heat-sensitive.[3]
-
Protocol: Autoclave the liquid waste at 121°C for at least 30 minutes.
-
Verification: While autoclaving destroys the antibiotic, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office before disposing of the autoclaved media down the drain.[3]
-
-
Disposal of Solid Waste: Solid this compound waste, including expired powder and contaminated materials, should be collected in a sealed container.
-
Contact Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with your institution's guidelines.[2]
Quantitative Data on Antibiotic Heat Sensitivity
The following table provides a general reference for the heat sensitivity of various antibiotics, highlighting that tetracyclines are susceptible to degradation by autoclaving.
| Heat-Sensitive Antibiotics (Destroyed by Autoclave) | Heat-Stable Antibiotics (Not Destroyed by Autoclave) |
| Ampicillin | Chloramphenicol |
| Kanamycin | Ciprofloxacin |
| Amphotericin | Gentamicin |
| Neomycin | Hygromycin B |
| Carbenicillin | Nalidixic acid |
| Penicillin | Vancomycin |
| Puromycin | |
| Streptomycin | |
| Geneticin | |
| Tetracycline |
This table is adapted from information provided by Bitesize Bio.[3]
Experimental Protocol: Autoclave Deactivation of this compound in Liquid Media
This protocol outlines the procedure for deactivating this compound in used cell culture media prior to disposal.
Materials:
-
Contaminated liquid media containing this compound
-
Autoclavable biohazard bags or bottles
-
Autoclave
Procedure:
-
Collect the contaminated liquid media in an autoclavable container. Do not fill the container to more than 75% of its capacity to prevent overflow.
-
Loosely cap or cover the container to allow for steam penetration.
-
Place the container in a secondary, leak-proof tray inside the autoclave.
-
Run a standard liquid autoclave cycle (e.g., 121°C for 30 minutes). Ensure the cycle is validated for effectiveness.
-
After the cycle is complete and the liquid has cooled, consult your institutional EHS guidelines for final disposal, which may include drain disposal if no other hazardous chemicals are present.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
